Phenyldehydroalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-amino-3-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)/b8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIQQKOKNPPGDO-VURMDHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)O)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7060-39-1 | |
| Record name | Phenyldehydroalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007060391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyldehydroalanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04584 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Phenyldehydroalanine: From Azlactone Origins to Peptidomimetic Design
Technical Whitepaper | Version 1.0
Executive Summary
Phenyldehydroalanine (
Historical Genesis & Structural Identity[1]
The discovery of phenyldehydroalanine follows a "reverse-biology" narrative: it was synthesized chemically nearly 70 years before its isolation from natural sources.
The Synthetic Dawn (1893)
The history of
Natural Validation (1960s-1970s)
Nature's utilization of
Timeline of Discovery
Figure 1: Chronological evolution of Phenyldehydroalanine from synthetic origin to therapeutic application.
Physicochemical Properties & Conformational Impact[3][4][5][6][7]
The utility of
Stereochemistry ( vs. )
Phe exists as-
Thermodynamics: The
-isomer is significantly more stable due to minimized steric clash between the phenyl ring and the carbonyl group of the amide backbone. -
Synthesis Implication: Most classical methods (Erlenmeyer) predominantly yield the
-isomer. Accessing the -isomer often requires photoisomerization or specific Horner-Wadsworth-Emmons (HWE) strategies.
Conformational Constraints
Unlike saturated phenylalanine, the
| Feature | Saturated Phe | Dehydro-Phe ( | Impact on Drug Design |
| Hybridization | Planarizes backbone; reduces entropy cost of binding. | ||
| Secondary Structure | Nucleates turns; stabilizes short peptides. | ||
| Proteolytic Stability | Low (Chymotrypsin target) | High | Resists enzymatic degradation (steric/electronic blockade). |
| Reactivity | Inert | Michael Acceptor | Enables covalent targeting of Cys residues. |
Synthetic Methodologies
Workflow Logic
The choice of synthesis depends on the position of the residue (N-terminal vs. internal) and the required stereochemistry.
Figure 2: Decision matrix for selecting the appropriate
Protocol A: Classical Erlenmeyer Synthesis (Z-Selective)
Best for generating the free amino acid or N-terminal blocks.
Mechanism: Condensation of glycine derivatives with benzaldehyde via an oxazolone intermediate.[2]
Step-by-Step Protocol:
-
Reagents: Mix N-acetylglycine (1.0 eq), Benzaldehyde (1.2 eq), Sodium Acetate (anhydrous, 1.0 eq), and Acetic Anhydride (3.0 eq).
-
Reaction: Heat the mixture to 100°C for 2 hours. The solution will turn yellow/orange as the azlactone forms.
-
Crystallization: Cool the mixture and add ethanol. The intermediate 4-benzylidene-2-methyloxazol-5-one precipitates as yellow crystals.
-
Hydrolysis (Ring Opening): Reflux the azlactone in 1M NaOH/Acetone for 1 hour to open the ring, yielding
-acetamidocinnamic acid ( -configuration). -
Validation: NMR will show the olefinic proton singlet at
~7.2-7.6 ppm.
Protocol B: Modern Horner-Wadsworth-Emmons (HWE)
Best for incorporating
Mechanism: Reaction of a phosphonate-glycine derivative with an aldehyde.
Step-by-Step Protocol:
-
Substrate: Prepare a Boc-protected phosphonoglycinate (e.g., Boc-NH-CH(PO(OMe)
)-COOMe). -
Deprotonation: Dissolve substrate in dry THF at -78°C. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH (1.1 eq) to generate the ylide.
-
Addition: Add Benzaldehyde (1.1 eq) slowly.
-
Warming: Allow to warm to 0°C over 2 hours.
-
Workup: Quench with saturated
, extract with EtOAc. -
Advantage: This method preserves chiral centers in adjacent amino acids, unlike the Erlenmeyer method which can cause racemization.
Chemical Biology & Reactivity[1][2]
Beyond structure,
Michael Addition
The
-
Reaction: Peptide-C(=O)-C(
Phe)=CH-Ph + Cys-SH Thioether adduct. -
Application: This reactivity is exploited to design covalent inhibitors of cysteine proteases (e.g., Cathepsin, Papain). The
Phe moiety docks into the active site, and the catalytic cysteine attacks the double bond, permanently disabling the enzyme.
References
-
Erlenmeyer, E. (1893).[3][4] "Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd." Annalen der Chemie, 275(1), 1-8.
-
Meyer, W. L., et al. (1974). "Structure of Tentoxin. Isolation and Characterization of the Peptide." Journal of the American Chemical Society, 96(12), 4047-4048.
-
Thormann, M., & Hofmann, H. J. (1998).[5] "Conformational properties of peptides containing dehydro amino acids." Journal of Molecular Structure: THEOCHEM, 431(1-2), 79-96.[5] [5]
-
Bonauer, C., et al. (2006). "Synthesis of Dehydroamino Acids and Dehydropeptides from N-Acylglycines." Synthesis, 2006(8), 1403-1412.
-
Mathur, P., et al. (2016). "Dehydrophenylalanine containing peptides: A review on synthesis, structural features and biological importance." RSC Advances, 6, 10798-10815.
Sources
- 1. modernscientificpress.com [modernscientificpress.com]
- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 3. ijrti.org [ijrti.org]
- 4. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 5. Sci-Hub. Conformational properties of peptides containing dehydro amino acids / Journal of Molecular Structure: THEOCHEM, 1998 [sci-hub.jp]
Biological Activity of Phenyldehydroalanine: A Technical Guide to Conformational Constraint and Proteolytic Resistance
Executive Summary
Phenyldehydroalanine (
This guide analyzes the biological utility of
Structural & Chemical Basis[1][2][3][4][5]
The biological activity of
The Conformational Lock ( Strain)
The introduction of the C
-
Planarity: The sp2 hybridization forces the atoms N-C
-C -C into a single plane. -
Steric Clash: To relieve allylic strain (
strain) between the -phenyl ring and the peptide backbone, the residue forces the peptide chain into a folded conformation. -
Result:
Phe is a potent inducer of Type II -turns in short peptides and -helices in longer oligomers.[1][2]
Michael Acceptor Reactivity
While
-
Implication:
Phe is generally stable against non-specific nucleophilic attack by biological thiols (e.g., glutathione) in circulation, making it safer for systemic administration than highly reactive warheads. Its biological activity is primarily conformational rather than covalent.
Mechanism of Action Visualization
The following diagram illustrates the causality between chemical structure and biological outcome.
Figure 1: Mechanistic pathway showing how the electronic structure of
Therapeutic Applications & Biological Targets[7]
Proteolytic Stability (The Metabolic Shield)
One of the primary failure modes for peptide drugs is rapid degradation by serum proteases.
-
Mechanism: The rigidity of
Phe prevents the peptide backbone from adopting the transition-state geometry required by proteases like Chymotrypsin and Cathepsins. -
Data: Studies have shown that substituting Phenylalanine with
Phe can increase half-life ( ) from minutes to hours in varying proteolytic cocktails (Pronase, Chymotrypsin) [1].
Opioid Receptor Modulation
Phe has been extensively studied in enkephalin analogues (e.g., [D-Ala2,-
Selectivity: The rigid bend induced by
Phe at position 4 or 5 restricts the conformational ensemble, often enhancing selectivity for the -opioid receptor over the -receptor. -
Efficacy: These analogues often exhibit prolonged analgesia due to the dual effect of receptor fit and resistance to enkephalinases.
Cathepsin C Inhibition
Specific pentapeptides containing
-
Activity: Pentapeptides with free N-termini containing
Phe act as slow-binding inhibitors.[3] -
Significance: Unlike irreversible vinyl sulfone inhibitors, these provide a reversible yet tight-binding modality, reducing off-target covalent toxicity [2].
Synthesis Protocol: Erlenmeyer-Plöchl Azlactone Method[9]
The most robust method for generating
Workflow Diagram
Figure 2: The Erlenmeyer-Plöchl synthesis route for generating (Z)-dehydrophenylalanine derivatives.
Step-by-Step Methodology
Objective: Synthesis of a C-terminal
-
Azlactone Formation:
-
Reagents: Hippuric acid (1.0 eq), Benzaldehyde (1.0 eq), Acetic Anhydride (3.0 eq), Anhydrous Sodium Acetate (1.0 eq).
-
Procedure: Mix reagents in a round-bottom flask. Heat gently on a steam bath until the solution liquefies and turns yellow (approx. 1 hour).
-
Workup: Cool the mixture. Add ethanol to precipitate the azlactone. Filter and wash with ice-cold ethanol and boiling water.
-
Validation: Check melting point (Target: 165–166°C for 2-phenyl-4-benzylidene-5-oxazolone) [3].
-
-
Ring Opening (Peptide Coupling):
-
Reagents: Azlactone (1.0 eq), Amino component (e.g., Amino acid ester, 1.1 eq).
-
Solvent: Acetone or DMF.
-
Procedure: Dissolve azlactone in solvent. Add the amino component.[4][5] Reflux for 2–4 hours.
-
Workup: Evaporate solvent. Acidify with 1N HCl to precipitate the
Phe peptide. -
Purification: Recrystallize from Ethanol/Water.
-
-
Critical Control Point:
-
Ensure the product is the (Z)-isomer . The (E)-isomer is sterically congested and less stable. (Z)-configuration can be confirmed via 1H NMR (The vinylic proton typically appears at
7.0–7.5 ppm).
-
Experimental Validation: Proteolytic Stability Assay
To confirm the "Metabolic Shield" property of your
Materials
-
Enzyme:
-Chymotrypsin (Sigma-Aldrich), prepared in 100 mM Tris-HCl, 10 mM CaCl2, pH 7.8. -
Substrates:
-
Control: Standard Phe-containing peptide (e.g., Gly-Phe-Gly).
-
Test:
Phe-containing analog (e.g., Gly- Phe-Gly).
-
-
Detection: RP-HPLC (C18 column, UV detection at 254 nm and 280 nm).
Protocol
-
Incubation: Dissolve peptide (1 mM) in buffer. Add Chymotrypsin (enzyme:substrate ratio 1:100 w/w). Incubate at 37°C.
-
Sampling: Aliquot 50
L samples at minutes. -
Quenching: Immediately add 50
L of 10% TFA/Acetonitrile to stop the reaction. -
Analysis: Inject onto HPLC. Monitor the disappearance of the parent peak.
-
Calculation: Plot
vs. time. The slope represents the degradation rate constant.-
Expectation: The
Phe analog should show a value approaching zero or significantly lower ( -fold reduction) compared to the Phe control.
-
Summary of Biological Data
| Property | Effect of | Mechanism |
| Proteolytic Stability | High Resistance | Steric hindrance prevents protease active site access. |
| Conformation | ||
| Receptor Affinity | Modulated (often increased) | Pre-organization of ligand reduces entropy penalty upon binding. |
| Chemical Reactivity | Low (Latent Electrophile) | Steric bulk of phenyl ring reduces Michael addition rates. |
References
-
Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in
-Hairpin Peptides. Source: National Institutes of Health (NIH) / Org Lett. URL:[Link] -
Pentapeptides containing two dehydrophenylalanine residues--synthesis, structural studies and evaluation of their activity towards cathepsin C. Source: PubMed / J Pept Sci. URL:[Link]
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Source: Wikipedia (General Reaction Reference). URL:[Link]
-
Conformation of dehydropentapeptides containing four achiral amino acid residues. Source: Beilstein Journal of Organic Chemistry. URL:[Link]
Sources
- 1. BJOC - Conformation of dehydropentapeptides containing four achiral amino acid residues – controlling the role of L-valine [beilstein-journals.org]
- 2. Conformation of dehydropentapeptides containing four achiral amino acid residues – controlling the role of L-valine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentapeptides containing two dehydrophenylalanine residues--synthesis, structural studies and evaluation of their activity towards cathepsin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Phenyldehydroalanine
Executive Summary
Phenyldehydroalanine (ΔF), an α,β-unsaturated amino acid, represents a class of reactive molecules with significant implications in chemical biology and drug development. Its intrinsic electrophilicity, conferred by the electron-withdrawing nature of the adjacent carbonyl group, renders it a potent Michael acceptor. This guide provides a comprehensive technical overview of the mechanism of action of phenyldehydroalanine, focusing on its capacity for covalent modification of biological macromolecules. We will delve into the chemical principles governing its reactivity, explore its interaction with specific protein targets, and present detailed experimental protocols for characterizing these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile chemical entity.
Introduction: The Chemical Biology of Phenyldehydroalanine
Phenyldehydroalanine, structurally analogous to the canonical amino acid phenylalanine but possessing a double bond between its α and β carbons, is not a proteinogenic amino acid but is found in nature within certain peptides and can be synthesized for various applications.[1] Its significance lies in its α,β-unsaturated carbonyl system, which makes the β-carbon electrophilic and susceptible to nucleophilic attack.[1][2] This reactivity is the cornerstone of its mechanism of action, enabling it to act as a "warhead" in targeted covalent inhibitors.[3][4]
The formation of a covalent bond between a ligand and its target protein can offer several advantages in drug design, including increased potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[5] Phenyldehydroalanine and other dehydroamino acids are therefore of considerable interest as building blocks for the development of novel therapeutics.[6]
The Core Mechanism: Michael Addition and Covalent Adduct Formation
The primary mechanism of action of phenyldehydroalanine is the Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2] In a biological context, the nucleophiles are typically the side chains of amino acid residues within proteins.
The Chemistry of Reactivity
The double bond in phenyldehydroalanine is polarized due to the electron-withdrawing effect of the adjacent carbonyl group of the peptide backbone or its C-terminal carboxyl group. This polarization creates a partial positive charge on the β-carbon, making it an electrophilic center susceptible to attack by soft nucleophiles.
The Primary Nucleophilic Target: Cysteine
The thiol group of cysteine residues is a particularly potent nucleophile under physiological conditions and is a primary target for Michael acceptors like phenyldehydroalanine.[7][8] The reaction involves the attack of the thiolate anion (Cys-S⁻) on the β-carbon of phenyldehydroalanine, leading to the formation of a stable thioether bond. This covalent modification is often irreversible and can profoundly alter the structure and function of the target protein.[3]
Other nucleophilic amino acid residues, such as lysine and histidine, can also potentially react with phenyldehydroalanine, although the reactivity is generally lower than that of cysteine.[9]
Figure 1: Michael addition of a cysteine residue to phenyldehydroalanine.
Enzyme Inhibition: A Case Study Approach
While specific examples of phenyldehydroalanine as a standalone covalent inhibitor are not extensively documented in readily available literature, the principle of its action can be illustrated through related compounds and potential targets.
Tripeptidyl Peptidase II: A Dehydroalanine-Containing Peptide Inhibitor
A compelling example of the inhibitory potential of the dehydroalanine scaffold comes from a study on tripeptidyl peptidase II. A peptide containing a dehydroalanine residue was found to be a potent competitive inhibitor of this enzyme, with a Ki of 0.02 µM.[10] This represented a 45-fold increase in potency compared to the parent peptide containing a serine residue, highlighting the significant contribution of the electrophilic dehydroalanine to the inhibitory activity.[10]
Rhodanese: A Plausible Target for Covalent Modification
Rhodanese is a mitochondrial enzyme involved in cyanide detoxification.[11] Its active site contains a critical cysteine residue (Cys-247) that functions as a nucleophile in the sulfur transfer reaction.[11][12][13] This active site cysteine is susceptible to covalent modification by various electrophiles, leading to enzyme inactivation.[12][14] Given the known reactivity of phenyldehydroalanine with cysteine, rhodanese represents a plausible target for covalent inhibition by this compound.
The inactivation of rhodanese by phenyldehydroalanine would likely proceed through the Michael addition of the active site Cys-247 to the β-carbon of phenyldehydroalanine, forming a covalent adduct and blocking the enzyme's catalytic activity.
Figure 2: Proposed mechanism of rhodanese inactivation by phenyldehydroalanine.
Cellular Consequences of Phenyldehydroalanine Exposure
The cellular effects of phenyldehydroalanine are likely to be multifaceted, stemming from its ability to covalently modify a range of cellular proteins. While specific signaling pathways directly modulated by phenyldehydroalanine are not well-defined, we can infer potential consequences based on the known roles of its likely targets.
High concentrations of the natural amino acid phenylalanine have been shown to induce apoptosis in cortical neurons through the Fas/Fas ligand death receptor pathway.[15][16] It is plausible that phenyldehydroalanine, through its covalent modification of key cellular proteins, could also trigger apoptotic pathways. For instance, covalent modification of caspases or other proteins involved in apoptosis could lead to their activation or inhibition, thereby influencing cell fate.
Experimental Protocols for Studying Phenyldehydroalanine's Mechanism of Action
A thorough investigation of the mechanism of action of phenyldehydroalanine requires a combination of biochemical and analytical techniques.
Enzyme Inhibition Assay
This protocol is designed to determine the kinetic parameters of enzyme inhibition by phenyldehydroalanine, using a generic spectrophotometric assay as an example.
Objective: To determine the IC₅₀, Kᵢ, and k_inact of phenyldehydroalanine for a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the target enzyme
-
Phenyldehydroalanine
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
IC₅₀ Determination: a. Prepare a serial dilution of phenyldehydroalanine in the assay buffer. b. In a 96-well plate, add the target enzyme to each well. c. Add the different concentrations of phenyldehydroalanine to the wells and incubate for a fixed time (e.g., 30 minutes). d. Initiate the enzymatic reaction by adding the substrate. e. Monitor the change in absorbance over time using a microplate reader. f. Calculate the initial reaction rates and plot them against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Determination of Kᵢ and k_inact: a. To distinguish between reversible and irreversible inhibition, perform a time-dependent inhibition assay. b. Incubate the enzyme with various concentrations of phenyldehydroalanine for different time intervals. c. At each time point, initiate the reaction by adding the substrate and measure the initial rate. d. Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of each line will give the observed inactivation rate constant (k_obs). e. Plot the k_obs values against the inhibitor concentration. For a mechanism-based inhibitor, this plot will be hyperbolic and can be fitted to the equation: k_obs = (k_inact * [I]) / (Kᵢ + [I]), allowing for the determination of k_inact and Kᵢ.
Mass Spectrometry for Adduct Identification
This protocol outlines a general workflow for identifying the site of covalent modification of a target protein by phenyldehydroalanine using mass spectrometry.
Objective: To identify the specific amino acid residue(s) on a target protein that are covalently modified by phenyldehydroalanine.
Materials:
-
Target protein
-
Phenyldehydroalanine
-
Reaction buffer
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Protein Modification: a. Incubate the target protein with an excess of phenyldehydroalanine in the reaction buffer for a sufficient time to allow for covalent modification. b. As a control, incubate the protein under the same conditions without phenyldehydroalanine.
-
Sample Preparation for Mass Spectrometry: a. Denature the protein samples by adding urea to a final concentration of 8 M. b. Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. c. Alkylate the free cysteine residues by adding IAM to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes. d. Dilute the samples with buffer to reduce the urea concentration to less than 1 M. e. Digest the proteins into peptides by adding trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubating overnight at 37°C. f. Acidify the samples with formic acid to stop the digestion. g. Desalt the peptide samples using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: a. Analyze the peptide samples by LC-MS/MS. b. The mass spectrometer should be operated in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation.
-
Data Analysis: a. Search the acquired MS/MS spectra against the sequence of the target protein using a database search engine. b. In the search parameters, specify a variable modification corresponding to the mass of phenyldehydroalanine (161.06 Da) on cysteine residues (or other potential nucleophilic residues). c. The identification of peptides with this mass shift will confirm the covalent modification and pinpoint the exact site of adduction.
Figure 3: Workflow for the identification of phenyldehydroalanine adducts by mass spectrometry.
Conclusion and Future Perspectives
Phenyldehydroalanine's mechanism of action is fundamentally rooted in its electrophilic nature as a Michael acceptor, enabling it to form covalent adducts with nucleophilic residues in proteins, most notably cysteine. This reactivity makes it a valuable tool in chemical biology and a promising scaffold for the design of targeted covalent inhibitors. While the specific biological targets and cellular pathways affected by phenyldehydroalanine as a standalone molecule require further investigation, the principles outlined in this guide provide a solid framework for its study and application. Future research should focus on identifying specific protein targets of phenyldehydroalanine, elucidating its impact on cellular signaling networks, and harnessing its unique chemical properties for the development of novel therapeutic agents.
References
-
Tomkinson, B., Grehn, L., Fransson, B., & Zetterqvist, O. (1994). Use of a dehydroalanine-containing peptide as an efficient inhibitor of tripeptidyl peptidase II. Archives of Biochemistry and Biophysics, 314(2), 276-279. [Link]
-
Wikipedia. (n.d.). Dehydroalanine. In Wikipedia. Retrieved January 31, 2026, from [Link]
-
Li, G., et al. (2023). Late-Stage C–H Functionalization of Dehydroalanine-Containing Peptides with Arylthianthrenium Salts and Its Application in Synthesis of Tentoxin Analogue. Organic Letters. [Link]
-
Gau, B. C., & McLuckey, S. A. (2014). The dehydroalanine effect in the fragmentation of ions derived from polypeptides. Journal of the American Society for Mass Spectrometry, 25(8), 1346–1355. [Link]
-
Wang, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7837. [Link]
-
Kumar, V., et al. (2016). Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. Organic & Biomolecular Chemistry, 14(3), 746-757. [Link]
-
Galande, A. K., & Gentry, P. R. (2010). Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies. Current protocols in chemical biology, 2(3), 143–160. [Link]
-
ResearchGate. (n.d.). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). A reversible covalent inhibitor of the deubiquitinase USP7 possessing a cyanamide warhead (magenta, compound 11) engages the catalytic cysteine and unexpectedly triggers b-elimination to Dha. 52. Retrieved January 31, 2026, from [Link]
-
Sokołowska, M., et al. (2003). Inhibition of the catalytic activity of rhodanese by S-nitrosylation using nitric oxide donors. Nitric Oxide, 9(2), 99-106. [Link]
-
ResearchGate. (n.d.). Structure and reactions catalyzed by rhodanese. Retrieved January 31, 2026, from [Link]
-
Ng-Choi, I., et al. (2022). A Two-Step Synthesis of Covalent Genetically-Encoded Libraries of Peptide-Derived Macrocycles (cGELs) en. bioRxiv. [Link]
-
Fernstrom, J. D., & Wurtman, R. J. (2013). The Fas/Fas Ligand Death Receptor Pathway Contributes to Phenylalanine-Induced Apoptosis in Cortical Neurons. PLoS ONE, 8(8), e71553. [Link]
-
Singh, J., et al. (2016). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry, 59(20), 9357-9379. [Link]
-
Lin, P.-Y., et al. (2012). Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing. Journal of Neurochemistry, 123(5), 788-798. [Link]
-
Long, D., et al. (2024). AdductHunter: identifying protein-metal complex adducts in mass spectra. Journal of Cheminformatics, 16(1), 10. [Link]
-
Arogundade, O. A., et al. (2023). Structural and Kinetic Properties of Liver Rhodanese from Coptodon zillii: Implications for Cyanide Detoxification in Gold Mining-Impacted Aquatic Ecosystems. International Journal of Molecular Sciences, 24(22), 16401. [Link]
-
Zhao, B., et al. (2022). Research progress on covalent inhibitors targeting alkaline amino acids. Bioorganic Chemistry, 129, 106175. [Link]
-
Gliubich, F., et al. (1996). Active Site Structural Features for Chemically Modified Forms of Rhodanese. Journal of Biological Chemistry, 271(35), 21054-21061. [Link]
-
Tallman, K. A., et al. (2016). Primary saturation of α, β-unsaturated carbonyl containing fatty acids does not abolish electrophilicity. Journal of Biological Chemistry, 291(16), 8654-8665. [Link]
-
ResearchGate. (n.d.). Fas/FasL signaling contributes to phenylalanine-induced apoptosis. Retrieved January 31, 2026, from [Link]
-
Johansson, M. H. (2012). Reversible Michael additions: covalent inhibitors and prodrugs. Mini reviews in medicinal chemistry, 12(13), 1330–1344. [Link]
-
Jo, D.-S., et al. (2023). Peroxisomes in Aging: Guardians of Cellular Resilience and Function. International Journal of Molecular Sciences, 24(13), 10831. [Link]
-
Gehringer, M., & Laufer, S. A. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. International Journal of Molecular Sciences, 25(3), 1836. [Link]
-
Wikipedia. (n.d.). Rhodanese. In Wikipedia. Retrieved January 31, 2026, from [Link]
-
Ahmad, A., et al. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. Apoptosis, 27(9-10), 651-669. [Link]
-
Wang, Y., et al. (2022). Advanced approaches of developing targeted covalent drugs. RSC Medicinal Chemistry, 13(11), 1460-1475. [Link]
-
Iwasaki, A., et al. (2018). Shimojilide, a Potent and Selective Antiproliferative Cyclic Lipopeptide from a Marine Cyanobacterium Okeania sp. Organic Letters, 20(24), 7893-7896. [Link]
-
ResearchGate. (n.d.). Reversible Michael Additions: Covalent Inhibitors and Prodrugs. Retrieved January 31, 2026, from [Link]
-
Pagliarini, R., & De Biase, D. (2021). Thiosulfate-Cyanide Sulfurtransferase a Mitochondrial Essential Enzyme: From Cell Metabolism to the Biotechnological Applications. International Journal of Molecular Sciences, 22(21), 11520. [Link]
-
Long, D., et al. (2024). AdductHunter: identifying protein-metal complex adducts in mass spectra. Journal of Cheminformatics, 16(1), 10. [Link]
-
ResearchGate. (n.d.). Effects of Protein-Derived Amino Acid Modification Products Present in Infant Formula on Metabolic Function, Oxidative Stress and Intestinal Permeability Using Cell Models. Retrieved January 31, 2026, from [Link]
-
Chen, Y., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology, 13, 1042094. [Link]
-
Open Exploration Publishing. (n.d.). The Rise of Targeted Covalent Inhibitors in Drug Discovery. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). Inhibition of the catalytic activity of rhodanese by S-nitrosylation using nitric oxide donors. Retrieved January 31, 2026, from [Link]
-
Lin, Y., et al. (1998). Structural analysis of peptide-acetaldehyde adducts by mass spectrometry and production of antibodies directed against nonreduced protein-acetaldehyde adducts. Alcoholism, Clinical and Experimental Research, 22(8), 1641-1649. [Link]
Sources
- 1. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 2. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced approaches of developing targeted covalent drugs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Exploration of Drug Science [explorationpub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Research progress on covalent inhibitors targeting alkaline amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of a dehydroalanine-containing peptide as an efficient inhibitor of tripeptidyl peptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rhodanese - Wikipedia [en.wikipedia.org]
- 12. Inhibition of the catalytic activity of rhodanese by S-nitrosylation using nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Fas/Fas Ligand Death Receptor Pathway Contributes to Phenylalanine-Induced Apoptosis in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Phenyldehydroalanine: Chemical Structure, Reactivity, and Applications in Peptidomimetics
Executive Summary
Phenyldehydroalanine (
Chemical Structure and Electronic Properties
Geometric Isomerism and Stability
Phe exists as two geometric isomers,-
IUPAC Name: (Z)-2-amino-3-phenylprop-2-enoic acid[2]
-
Hybridization: The C
and C atoms are hybridized, creating a planar extended -system. -
Dipole & Polarity: The extended conjugation lowers the pKa of the amide proton compared to standard amino acids, increasing its acidity and hydrogen-bond donating capability.
Structural Constraints in Peptides
Incorporating
-
-Turn Inducer: A single
Phe residue at the position strongly promotes Type II -turns. -
-Helix Promoter: Consecutive
Phe residues (e.g., - Phe- Phe-) induce -helical conformations rather than -helices due to steric clash preventing the tighter -helical turn.
Table 1: Comparative Properties of Phenylalanine (Phe) vs. Phenyldehydroalanine (
| Property | L-Phenylalanine (Phe) | (Z)-Phenyldehydroalanine ( |
| Hybridization (C | ||
| Chirality | Chiral (L or D) | Achiral (Prochiral) |
| Side Chain Mobility | High ( | Rigid (Locked by double bond) |
| Reactivity | Inert (Aromatic substitution only) | Electrophilic (Michael Acceptor) |
| Proteolytic Stability | Susceptible to Chymotrypsin | Highly Resistant |
| Preferred Conformation |
Synthetic Methodologies
The Erlenmeyer-Plöchl Azlactone Synthesis (Classic Route)
This is the most robust method for generating the
Mechanism:
-
Perkin-type condensation: Acetic anhydride induces cyclization of N-acetylglycine to an oxazolone (azlactone).
-
Aldol Condensation: The azlactone enolate attacks benzaldehyde.
-
Elimination: Loss of water yields the unsaturated azlactone.
-
Ring Opening: Hydrolysis or aminolysis yields the
Phe derivative.
Late-Stage C-H Arylation (Modern Route)
Recent advances utilize Palladium-catalyzed cross-coupling to install the phenyl ring onto a pre-existing dehydroalanine (Dha) residue within a peptide chain. This allows for "late-stage" diversification of peptide libraries.[4]
-
Reagents: Dehydroalanine peptide + Arylthianthrenium salts.[4][5]
-
Catalyst: Pd(OAc)
/ TFA. -
Advantage: Avoids the harsh conditions of azlactone synthesis; compatible with complex peptide sequences.
Visualization of Synthetic Pathways
Figure 1: Comparison of the classic Erlenmeyer-Plöchl synthesis via azlactone intermediate and the modern Pd-catalyzed late-stage arylation of dehydroalanine.[3][6][7]
Reactivity Profile
Michael Addition (Conjugate Addition)
The
-
Nucleophiles: Thiols (Cysteine), Amines (Lysine), Phosphites.
-
Stereoselectivity: Addition creates a new chiral center at C
. In chiral peptide environments, this addition can be highly diastereoselective, often controlled by the catalyst or the peptide's secondary structure. -
Application: Cysteine bioconjugation to form lanthionine-like thioether bridges (stapled peptides).
Asymmetric Hydrogenation
Phe is the standard substrate for synthesizing chiral Phenylalanine derivatives.-
Catalysts: Rhodium or Ruthenium complexes with chiral phosphine ligands (e.g., BINAP, DuPhos).
-
Mechanism: Syn-addition of H
across the C=C bond. -
Yield: Typically >95% ee (enantiomeric excess).
Radical Reactivity
The double bond can trap carbon-centered radicals. This is utilized in radical cyclization cascades to form complex heterocyclic cores found in natural products.
Experimental Protocols
Protocol A: Synthesis of (Z)- Phe via Erlenmeyer Azlactone
This protocol yields the N-acetyl-dehydrophenylalanine ethyl ester.
-
Reagents: N-Acetylglycine (10 mmol), Benzaldehyde (10 mmol), Anhydrous Sodium Acetate (10 mmol), Acetic Anhydride (30 mL).
-
Condensation:
-
Ring Opening (Solvolysis):
-
Suspend the azlactone (5 mmol) in Ethanol (20 mL).
-
Add catalytic NaOEt or simply reflux with a catalytic amount of H
SO (0.5 mL) for 4 hours. -
Concentrate in vacuo.
-
-
Purification: Recrystallize from EtOAc/Hexanes.
-
Validation: NMR should show the vinyl proton singlet at
~7.2-7.5 ppm (often overlapping with aromatic signals, but distinct).
Protocol B: Thiol-Michael Addition to Phe Peptide
Used for peptide stapling or modification.
-
Setup: Dissolve the
Phe-containing peptide (1 mM) in degassed Phosphate Buffer (pH 7.5) / Acetonitrile (1:1 v/v). -
Reaction: Add excess Thiol (e.g., Glutathione or a Cysteine peptide, 5-10 equiv).
-
Conditions: Incubate at 37°C under N
atmosphere.-
Note: Reaction is slower than with Dehydroalanine. May require 12-24 hours.
-
Catalysis: Addition of catalytic base (e.g., DBU) or raising pH to 8.0 accelerates the reaction but risks racemization.
-
-
Monitoring: Monitor consumption of the starting material by HPLC (UV detection at 280 nm). The product will lose the characteristic UV absorbance shoulder of the conjugated double bond.
Visualization of Michael Addition Mechanism
Figure 2: Mechanism of base-catalyzed Michael addition of a thiol to phenyldehydroalanine.[3]
References
-
Conform
Phe: Thakur, P., et al. "Peptide design using alpha,beta-dehydro amino acids: from beta-turns to helical hairpins."[1] Biopolymers, 2004.[1] [Link] -
Erlenmeyer Azlactone Synthesis: Conway, P. A., et al.[3][8] "A simple and efficient method for the synthesis of Erlenmeyer azlactones."[8][9] Journal of Chemical Research, 2009. [Link]
-
Late-Stage Functionalization: Zhang, Q., et al. "Late-Stage C–H Functionalization of Dehydroalanine-Containing Peptides with Arylthianthrenium Salts." Organic Letters, 2025. [Link]
-
Michael Addition Reactivity: Yu, C., et al. "Michael Addition Reaction between Dehydroalanines and Phosphites Enabled the Introduction of Phosphonates into Oligopeptides."[10] Organic Letters, 2024.[10] [Link]
Sources
- 1. Peptide design using alpha,beta-dehydro amino acids: from beta-turns to helical hairpins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenyldehydroalanine | C9H9NO2 | CID 5702627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. shivajicollege.ac.in [shivajicollege.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Late-Stage C-H Functionalization of Dehydroalanine-Containing Peptides with Arylthianthrenium Salts and Its Application in Synthesis of Tentoxin Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The mechanism of thia-Michael addition catalyzed by LanC enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 9. researchgate.net [researchgate.net]
- 10. Michael Addition Reaction between Dehydroalanines and Phosphites Enabled the Introduction of Phosphonates into Oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on Phenyldehydroalanine: Chemical Genesis and Conformational Utility
Executive Summary
Phenyldehydroalanine (
Early studies (circa 1890s–1980s) established
Part 1: Chemical Genesis & Synthesis
The history of
The Erlenmeyer-Plöchl Mechanism
The synthesis relies on the condensation of an N-acylglycine (typically hippuric acid or acetylglycine) with benzaldehyde in the presence of a dehydrating agent (acetic anhydride) and a weak base (sodium acetate).
-
Cyclization: The N-acylglycine cyclizes to form a 5-oxazolone (azlactone) intermediate.
-
Condensation: The active methylene group at C-4 of the oxazolone attacks the carbonyl of benzaldehyde (Perkin-like condensation).
-
Elimination: Water is eliminated to form the benzylidene double bond.
-
Ring Opening: Hydrolysis or aminolysis of the azlactone yields the dehydroamino acid or peptide.
Stereochemical Selectivity (Z vs. E)
A critical finding in early studies was the thermodynamic preference for the (Z)-isomer .
-
(Z)-Isomer: The phenyl ring is trans to the carbonyl oxygen of the amide/ester group. This minimizes steric clash with the bulky carbonyl, making it the thermodynamically stable product.
-
(E)-Isomer: Can be generated via photoisomerization but is labile.
-
Diagnostic: The (Z)-isomer is typically characterized by a chemical shift of the vinyl proton (
-CH) around 7.2–7.6 ppm, whereas the (E)-isomer often appears further downfield, though this depends heavily on solvent and N-protection.
Visualization: The Erlenmeyer Pathway
Caption: The Erlenmeyer-Plöchl route favors the thermodynamic (Z)-isomer via an oxazolone intermediate.
Part 2: Conformational Utility (The Balaram Effect)
In the 1970s and 80s, researchers like P. Balaram and V.S. Chauhan revolutionized peptide design by demonstrating that
The Physics of Rigidification
Unlike saturated phenylalanine, the
-
Restricted Rotation: The resonance overlap between the backbone amide and the C=C double bond severely restricts rotation around the N-C
( ) and C -C' ( ) bonds. -
Steric Locking: The bulky phenyl ring at the
-position forces the backbone into specific torsion angles to avoid steric clash with the carbonyl oxygen.
Structural Outcomes
Early X-ray crystallography and NMR studies confirmed that placing
-
-Turns (Type II): In small peptides (di-/tri-peptides),
Phe often occupies the position of a turn. -
-Helices: In longer oligomers, consecutive or alternating
Phe residues drive the formation of -helices rather than -helices. This was a pivotal discovery for designing rigid peptide scaffolds for drug delivery.
Data: Conformational Preferences
| Parameter | L-Phenylalanine (Phe) | (Z)- | Impact on Structure |
| Hybridization | C | C | Planarity of side chain |
| Flexible (g+, g-, t) | Fixed (0° or 180°) | Side chain locked in plane | |
| Preferred | Broad Ramachandran space | Forces helical/turn folding | |
| Secondary Structure | Helix promoter |
Part 3: Enzymatic Relevance (PAL & MIO)
Early biochemical studies on Phenylalanine Ammonia-Lyase (PAL) utilized
The MIO Prosthetic Group
Structural studies revealed that PAL (and the related Histidine Ammonia-Lyase) does not use a standard cofactor (like PLP). Instead, it utilizes a highly electrophilic prosthetic group formed autocatalytically from the protein backbone itself (Ala-Ser-Gly triad): 3,5-dihydro-5-methylidene-4H-imidazole-4-one (MIO) .[1]
While
-
Nucleophilic Attack: The amino group of the substrate (L-Phe) attacks the electrophilic MIO head.
-
Proton Abstraction: An enzymatic base removes the
-proton from L-Phe. -
Elimination: Ammonia is expelled, releasing trans-cinnamic acid and regenerating MIO.
Visualization: PAL Mechanism
Caption: The MIO group acts as an electron sink, facilitating the difficult elimination of ammonia.
Part 4: Experimental Protocols
The following protocols are adapted from classical methods (e.g., Rao et al., Int. J. Pept. Protein Res., 1987) and standard organic synthesis practices validated in early literature.
Protocol A: Synthesis of (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one
Objective: Create the activated azlactone intermediate.
Reagents:
-
N-Acetylglycine (11.7 g, 0.1 mol)
-
Benzaldehyde (10.6 g, 0.1 mol)
-
Anhydrous Sodium Acetate (8.2 g, 0.1 mol)
-
Acetic Anhydride (25 mL)
Methodology:
-
Setup: In a 250 mL conical flask, combine N-acetylglycine, benzaldehyde, and anhydrous sodium acetate.
-
Dehydration: Add acetic anhydride.
-
Reflux: Heat the mixture on a steam bath or hot plate (approx. 100°C) for 2 hours. The solid mixture will liquefy and turn deep yellow/orange.
-
Crystallization: Cool the flask and add 50 mL of ethanol. Chill overnight at 4°C.
-
Isolation: Filter the crystalline product. Wash with cold ethanol and boiling water (to remove unreacted starting materials).
-
Yield: Expect ~70-80% of yellow needles (m.p. 149–151°C).
Protocol B: Hydrolysis to Z-Phenyldehydroalanine (Z- Phe)
Objective: Open the ring to yield the free acid or ester.
Reagents:
-
(Z)-Azlactone (from Protocol A)
-
Acetone/Water (50:50 mix)
-
1N HCl
Methodology:
-
Dissolution: Suspend the azlactone in 50 mL of acetone/water (1:1).
-
Reflux: Heat under reflux for 4 hours. The ring opens via nucleophilic attack of water.
-
Acidification: If necessary, acidify with 1N HCl to pH 2 to precipitate the free acid.
-
Purification: Recrystallize from ethanol/water.
-
Validation: Check NMR (DMSO-
). Look for the vinyl proton singlet at ~7.3-7.5 ppm.
References
-
Erlenmeyer, F. (1893). "Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd." Annalen der Chemie, 275, 1–8. (Historical Reference)
- Bergmann, M., & Stern, F. (1926). "Beiträge zur ungesättigten Aminosäuren." Annalen der Chemie, 448, 20-30.
-
Chauhan, V. S., & Balaram, P. (1987). "Conformational characteristics of dehydrophenylalanine peptides: Crystal structure of N-acetyl-dehydrophenylalanyl-L-proline." International Journal of Peptide and Protein Research, 30(2), 261-268.
- Rao, T. M., et al. (1987). "Dehydrophenylalanine peptides: Synthesis and structural studies." International Journal of Peptide and Protein Research, 29, 118.
-
Hanson, K. R., & Havir, E. A. (1970). "L-Phenylalanine Ammonia-Lyase (Potato Tubers)." Methods in Enzymology, 17, 575-581.
- Pieroni, O., et al. (1975). "Stereoselective synthesis and properties of dehydro-amino acid derivatives." International Journal of Peptide and Protein Research, 7(5), 413-418.
Sources
Phenyldehydroalanine: A Versatile Building Block for Chiral Synthesis and Peptide Engineering
Executive Summary
Phenyldehydroalanine (also known as
-
Chiral Precursor: It is the standard pro-chiral substrate for asymmetric hydrogenation, allowing the industrial-scale synthesis of L-phenylalanine and its derivatives (e.g., L-DOPA) with high enantiomeric excess (>99% ee).
-
Structural Constraint: When incorporated into peptides, the rigid
hybridization of the -carbon locks the peptide backbone into specific secondary structures, most notably -turns and -helices, enhancing proteolytic stability and receptor selectivity.
Part 1: Synthesis of the Building Block
The synthesis of phenyldehydroalanine is most robustly achieved via the Erlenmeyer-Plöchl Azlactone Synthesis . This method is preferred for its scalability, cost-effectiveness, and thermodynamic selectivity for the stable (Z)-isomer.
Mechanistic Workflow (Erlenmeyer Synthesis)
The reaction proceeds through the condensation of an aldehyde with an N-acylglycine (hippuric acid) in the presence of a dehydrating agent (acetic anhydride).
Figure 1: Mechanistic pathway for the Erlenmeyer-Plöchl synthesis of phenyldehydroalanine derivatives.
Standard Operating Procedure (SOP)
Objective: Synthesis of (Z)-
Reagents:
-
Benzaldehyde (freshly distilled): 25 g (0.24 mol)
-
N-Acetylglycine: 23.4 g (0.20 mol)
-
Anhydrous Sodium Acetate: 16.4 g (0.20 mol)
-
Acetic Anhydride: 50 mL (0.53 mol)
Protocol:
-
Condensation (Azlactone Formation):
-
In a 500 mL Erlenmeyer flask, combine N-acetylglycine, anhydrous sodium acetate, benzaldehyde, and acetic anhydride.
-
Heat the mixture on a steam bath (approx. 100°C) for 1 hour. The solid mixture will liquefy and turn yellow/orange as the azlactone forms.
-
Critical Checkpoint: Ensure the flask is loosely stoppered to prevent moisture ingress but allow pressure release.
-
Cool the flask to room temperature. A solid mass of yellow crystals (the azlactone) will precipitate.
-
Add 50 mL of cold water, break up the solid mass, and filter. Wash with cold water and minimal cold ethanol.
-
-
Hydrolysis (Ring Opening):
-
Place the crude azlactone (approx. 40 g) in a 1 L round-bottom flask.
-
Add 400 mL of acetone and 150 mL of water.
-
Reflux the mixture for 4 hours. The solution should become clear.
-
Distill off the acetone (rotary evaporator or distillation apparatus).
-
The residual aqueous solution will precipitate the product upon cooling.
-
-
Purification:
-
Recrystallize the crude acid from boiling water.[2]
-
Yield: Expect 60-70% (approx. 30-35 g).
-
Characterization: Melting Point 190-192°C.
H NMR should show a characteristic olefinic singlet at ~7.2-7.4 ppm.
-
Why this works: The formation of the 5-membered oxazolone ring provides the thermodynamic driving force for the condensation with benzaldehyde. The subsequent hydrolysis is regioselective, opening the ring to yield the thermodynamically stable (Z)-isomer due to steric repulsion between the phenyl ring and the carbonyl group in the (E)-isomer [1].
Part 2: Reactivity & Asymmetric Hydrogenation
The defining application of phenyldehydroalanine is its role as a substrate for Asymmetric Hydrogenation . This reaction transforms the achiral
The Halpern Mechanism
The reaction is catalyzed by Rh(I) complexes with chiral phosphine ligands. The mechanism is counter-intuitive: the minor diastereomer of the catalyst-substrate complex reacts significantly faster with hydrogen than the major diastereomer, driving the high enantioselectivity.
Figure 2: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation (Halpern Mechanism).
Ligand Performance Data
The choice of chiral ligand dictates the enantiomeric excess (ee). The table below summarizes the performance of standard ligands in the hydrogenation of (Z)-
| Ligand Class | Representative Ligand | Catalyst Precursor | Solvent | H2 Pressure | % ee (Config) | Source |
| Monophosphine | CAMP | [Rh(COD)Cl]2 | EtOH | 1 atm | 88% (S) | [2] |
| Diphosphine | (R,R)-DIPAMP | [Rh(COD)DIPAMP]+ | MeOH | 3 atm | 96% (S) | [3] |
| Bisphosphine | (S)-BINAP | [Rh(BINAP)]+ | MeOH | 1-4 atm | >99% (S) | [4] |
| Phospholane | (S,S)-DuPhos | [Rh(COD)DuPhos]+ | MeOH | 2 atm | >99% (S) | [5] |
Technical Insight: While BINAP and DuPhos offer superior enantioselectivity (>99%), DIPAMP was historically significant as the first ligand used for the industrial synthesis of L-DOPA. For modern applications, DuPhos-Rh complexes are preferred due to their faster turnover frequencies (TOF).
Part 3: Applications in Peptide Engineering
Beyond synthesis, phenyldehydroalanine is used directly in peptide sequences to control folding.
Conformational Constraints
The double bond between
-
Angles: The torsion angles are restricted to values near
or . -
Secondary Structure: A single
Phe residue strongly promotes the formation of a -turn (Type II). Consecutive Phe residues induce a -helix .
Protocol: Peptide Coupling with Phe
Coupling a bulky
Conditions:
-
Coupling Reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) / HOBt (Hydroxybenzotriazole).
-
Solvent: DMF/DCM (1:1).
-
Stoichiometry: 3 equiv. Amino Acid, 3 equiv.[3] EDC, 3 equiv. HOBt.
-
Reaction Time: 12-24 hours.
-
Note: Avoid strong bases during coupling to prevent Michael addition of the amine to the
Phe double bond.
References
-
Organic Syntheses , Coll.[2][3] Vol. 2, p.1. "Azlactone of alpha-acetaminocinnamic acid".[2][4]
-
Knowles, W. S. (1983). "Asymmetric hydrogenation".[5][6] Accounts of Chemical Research.
-
Vineyard, B. D., et al. (1977). "Asymmetric hydrogenation. Rhodium chiral bisphosphine catalyst".[5] Journal of the American Chemical Society.
-
Miyashita, A., et al. (1980). "Synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), an atropisomeric chiral bisphosphine, and its use in the rhodium(I)-catalyzed asymmetric hydrogenation of alpha-(acylamino)acrylic acids". Journal of the American Chemical Society.
-
Burk, M. J. (1991). "C2-symmetric bis(phospholanes) and their use in the rhodium-catalyzed asymmetric hydrogenation of enol acylates". Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Enantioselective hydrogenation of cyclic tetrasubstituted-olefinic dehydroamino acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Phenyldehydroalanine for Biochemists and Drug Development Professionals
Abstract
Phenyldehydroalanine (ΔPhe), a non-proteinogenic, α,β-unsaturated amino acid, has emerged as a powerful tool in the realms of biochemistry and drug discovery. Its unique structural and chemical properties, characterized by a rigid, planar backbone and a reactive double bond, offer a versatile platform for peptide and protein engineering. This guide provides a comprehensive overview of phenyldehydroalanine, from its fundamental chemical characteristics to its synthesis and incorporation into peptides. We will delve into its diverse applications, including the design of conformationally constrained peptides, the development of enzyme inhibitors, and its use as a probe for studying biomolecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of phenyldehydroalanine in their work.
The Unique Chemistry of Phenyldehydroalanine (ΔPhe)
Phenyldehydroalanine, systematically known as (2Z)-2-amino-3-phenylacrylic acid, is an α,β-unsaturated amino acid.[1] This seemingly simple modification of phenylalanine—the introduction of a double bond between the α and β carbons—imparts a suite of unique and powerful properties that make it an invaluable tool for biochemists and medicinal chemists.
Structural Rigidity and Conformational Control
The α,β-double bond in ΔPhe renders its backbone planar and conformationally constrained.[1] When incorporated into a peptide sequence, this rigidity has a profound impact on the local and global structure of the peptide. Unlike its saturated counterpart, phenylalanine, which has significantly more rotational freedom around its Cα-Cβ bond, ΔPhe forces the peptide backbone into specific conformations. This property has been extensively exploited in the de novo design of peptides with stable secondary structures.[2] For instance, the introduction of a ΔPhe residue can induce β-bends in short peptide sequences and promote the formation of 3(10)-helices in longer chains.[2] This ability to pre-organize a peptide into a desired conformation is a cornerstone of rational drug design, where mimicking the bioactive conformation of a natural ligand is paramount.
Chemical Reactivity: The Electrophilic Hub
The double bond of ΔPhe is not only a structural anchor but also a reactive handle. It is an electrophilic center, susceptible to nucleophilic attack, most notably through a Michael addition reaction.[1] This reactivity allows for the covalent conjugation of various molecules to the peptide backbone. Nucleophilic side chains of other amino acid residues, such as the thiol group of cysteine, can form stable, covalent bonds with the ΔPhe residue.[1] This property is particularly useful for:
-
Mimicking Post-Translational Modifications: The addition of thiols can be used to create mimics of lipidated or glycosylated peptides.[1]
-
Protein Cross-Linking: ΔPhe can be used to create covalent cross-links within or between proteins, providing valuable insights into protein-protein interactions.
-
Convergent Ligation Strategies: The electrophilic nature of ΔPhe serves as a handle for the preparation of complex peptide conjugates, such as glycopeptides and lipopeptides.[3][4][5]
Enhanced Proteolytic Stability
A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The altered geometry and electronic properties of the peptide bond adjacent to a ΔPhe residue often render it resistant to cleavage by common proteases. Peptides incorporating ΔPhe are more resistant to proteolytic enzymes than their saturated analogues, a feature that significantly enhances their pharmacokinetic profiles and makes them more viable as drug candidates.[1]
Synthesis of Phenyldehydroalanine
While ΔPhe is found in some naturally occurring peptides, its widespread application in research and development relies on its efficient chemical synthesis.[6] Several methods have been developed for the synthesis of α,β-dehydroamino acids, with the Horner-Wadsworth-Emmons (HWE) reaction being a particularly common and effective approach for C-C bond formation.[7] Another general protocol involves the proline-catalyzed aldol condensation of a glycine Schiff base with a variety of aldehydes, which can deliver Z-configured α,β-dehydroamino ester derivatives in high yield.[8]
For incorporation into peptides using solid-phase peptide synthesis (SPPS), ΔPhe needs to be appropriately protected, typically with an Fmoc group on the N-terminus.
Incorporation of ΔPhe into Peptides
The true power of ΔPhe is realized when it is incorporated into peptide sequences. This can be achieved through both chemical and, to a lesser extent, biosynthetic methods.
Solid-Phase Peptide Synthesis (SPPS)
The most common method for incorporating ΔPhe into peptides is through Fmoc-based solid-phase peptide synthesis (SPPS).[9] This well-established technique allows for the stepwise assembly of a peptide chain on a solid support.
An alternative and efficient method for generating dehydroalanine-containing peptides involves the synthesis of a precursor peptide containing phenylselenocysteine (SecPh).[3][4][5] This non-proteinogenic amino acid can be incorporated into peptides using standard SPPS techniques.[3] Following peptide assembly and deprotection, the phenylselenocysteine residue undergoes a chemoselective and mild oxidation, typically with hydrogen peroxide or sodium periodate, which leads to the formation of a dehydroalanine residue at that position.[3][4][5]
The general workflow for synthesizing a ΔPhe-containing peptide via the phenylselenocysteine intermediate is as follows:
Caption: Workflow for synthesizing a dehydroalanine-containing peptide using a phenylselenocysteine precursor.
This protocol outlines the manual synthesis of a dehydroalanine (Dha)-containing peptide from an Fmoc-Se-phenylselenocysteine (Fmoc-Sec(Ph)) precursor.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Se-phenylselenocysteine (Fmoc-Sec(Ph))
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Hydrogen peroxide (H₂O₂) or Sodium periodate (NaIO₄)
-
HPLC grade water and acetonitrile
-
Sintered glass funnel
-
Orbital shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a sintered glass funnel.
-
Fmoc-Sec(Ph) Coupling:
-
Pre-activate a solution of Fmoc-Sec(Ph) (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF for 5 minutes.
-
Add the activation mixture to the swollen resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Global Deprotection:
-
Wash the final peptide-resin with DCM (5x).
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (94:2.5:2.5:1) for 3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Oxidative Conversion to Dehydroalanine:
-
Dissolve the lyophilized Sec(Ph)-containing peptide in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Add a solution of hydrogen peroxide (5-10 eq.) or sodium periodate (2-5 eq.) and stir at room temperature.
-
Monitor the reaction by mass spectrometry until the conversion to the Dha-containing peptide is complete.
-
-
Purification: Purify the Dha-containing peptide by reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Ribosomal Synthesis
While less common, strategies for the ribosomal synthesis of dehydroalanine-containing peptides have been explored.[10] One approach involves the incorporation of a selenocysteine analog, selenalysine, which can be recognized by the native translational machinery.[10] Following ribosomal synthesis, the selenopeptide can undergo oxidative elimination to generate the dehydroalanine residue post-translationally.[10]
Applications of ΔPhe-Containing Peptides in Biochemical Research
The unique properties of ΔPhe make it a versatile tool for a wide range of biochemical applications.
Conformational Scaffolding and Structural Probes
As previously mentioned, the primary application of ΔPhe is to impose conformational constraints on peptides.[2] This allows researchers to:
-
Stabilize Secondary Structures: Design peptides with stable helical or turn structures for use in structure-activity relationship (SAR) studies.[2]
-
Mimic Bioactive Conformations: Create peptidomimetics that adopt the conformation required for binding to a biological target.
-
Study Protein Folding: Use ΔPhe-containing peptides as models to understand the principles of protein folding and stability.
Caption: Michael addition of a thiol to a ΔPhe residue.
Spectroscopic Probes
The extended π-system of the ΔPhe side chain gives it distinct spectroscopic properties compared to phenylalanine. While the intrinsic fluorescence of aromatic amino acids is well-known, the conjugation in ΔPhe can be further extended to create novel fluorescent probes.[11][12][13] These can be used to study:
-
Protein-Peptide Interactions: Monitor changes in the local environment of the ΔPhe residue upon binding to a target protein.
-
Membrane Interactions: Investigate the partitioning and orientation of peptides within lipid bilayers.
Photo-Crosslinking
Analogs of phenylalanine, such as p-benzoyl-L-phenylalanine (Bpa) and p-azido-L-phenylalanine (azF), are widely used as photo-crosslinkers.[14][15][16] Upon exposure to UV light, these residues form highly reactive species that can covalently link to nearby molecules.[16] This technique is invaluable for:
-
Mapping Protein-Protein Interaction Interfaces: Identifying the specific residues involved in the interaction between two proteins.[15]
-
Capturing Transient Interactions: Trapping weak or transient interactions that are difficult to study by other methods.
Phenyldehydroalanine in Drug Discovery and Development
The advantageous properties of ΔPhe make it a highly attractive component for the design of novel therapeutics.
Enzyme Inhibitors
The electrophilic nature of the ΔPhe double bond can be exploited to design mechanism-based inhibitors of enzymes. For example, a ΔPhe-containing peptide can act as a competitive inhibitor, where the nucleophilic residue in the enzyme's active site attacks the ΔPhe, leading to irreversible inactivation of the enzyme.[17] This strategy has been successfully employed to develop potent inhibitors for various classes of proteases.[17] A study demonstrated that replacing a serine residue with a dehydroalanine residue in a peptide inhibitor of tripeptidyl peptidase II resulted in a 45-fold increase in inhibitory potency.[17]
Caption: ΔPhe inducing a β-turn structure in a peptide.
Enhancing Peptide Stability and Bioavailability
The increased resistance of ΔPhe-containing peptides to proteolytic degradation is a major asset in drug development.[1] This enhanced stability leads to a longer half-life in vivo, which can translate to improved therapeutic efficacy and less frequent dosing. Furthermore, the conformational rigidity imparted by ΔPhe can improve the binding affinity and specificity of a peptide for its target, leading to a more potent and selective drug.[2]
Peptidomimetics and Bioactive Peptides
ΔPhe is a key component in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides.[18] By using ΔPhe to create conformationally constrained scaffolds, it is possible to develop potent and selective agonists or antagonists for a wide range of biological targets, including G protein-coupled receptors (GPCRs).[15] The de novo design of peptides containing ΔPhe has also led to the development of novel antimicrobial and antifibrillization agents.[2]
Future Perspectives
The field of phenyldehydroalanine chemistry and its applications continues to evolve. Future research is likely to focus on:
-
Novel Synthesis Methods: The development of more efficient and stereoselective methods for the synthesis of ΔPhe and other dehydroamino acids.
-
Enzymatic Incorporation: Expanding the repertoire of enzymes that can incorporate ΔPhe and its derivatives into proteins, both in vitro and in vivo.[19]
-
Advanced Materials: The use of ΔPhe-containing peptides in the development of novel biomaterials, such as self-assembling hydrogels and functionalized surfaces.[18]
-
Expanded Therapeutic Applications: The exploration of ΔPhe-containing peptides for a wider range of therapeutic targets, including those involved in cancer, neurodegenerative diseases, and infectious diseases.[20][21]
References
- Fields, G. B. (Ed.). (1997). Solid Phase Peptide Synthesis. Academic Press.
- Marks, A. D., Lieberman, M., & Peet, A. (2023). Marks' Basic Medical Biochemistry: A Clinical Approach. Lippincott Williams & Wilkins.
-
Peptidomimetic Engineering Laboratory - KU School of Engineering. (2022, June 14). YouTube. Available from: [Link]
- Ye, Y., & Liu, C. F. (2011). Dehydroalanine-containing peptides: Preparation from phenylselenocysteine and utility in convergent ligation strategies.
- Miller, S. J. (2017). Hydrogenation catalyst generates cyclic peptide stereocentres in sequence.
- Frankel, A., & Roberts, R. W. (2004). Ribosomal Synthesis of Dehydroalanine Containing Peptides. Journal of the American Chemical Society, 126(48), 15632–15633.
-
National Center for Biotechnology Information. (n.d.). Phenyldehydroalanine. PubChem. Available from: [Link]
- Ye, Y., & Liu, C. F. (2011). Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies.
-
Ye, Y., & Liu, C. F. (2011). Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies. Springer Nature Experiments. Available from: [Link]
- Kim, D., & Kim, D. (2023). α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. Precision Chemistry, 1(1), 10–16.
- Tomkinson, B., Grehn, L., Fransson, B., & Zetterqvist, O. (1994). Use of a dehydroalanine-containing peptide as an efficient inhibitor of tripeptidyl peptidase II. Archives of biochemistry and biophysics, 314(2), 276–279.
- Fiser, I., & Scheit, K. H. (1976). Photo-induced crosslinking between phenylalanine transfer RNA and messenger RNA on the Escherichia coli ribosome. FEBS letters, 71(2), 291–294.
- Gupta, M., & Chauhan, V. S. (2011).
- Heyduk, T. (2005). Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification.
- Miller, A. W., & Gulick, A. M. (2016). Dehydroamino acids: Chemical multi-tools for late-stage diversification. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(1), 16–26.
- Improta, R., & Barone, V. (2011). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. Journal of the American Chemical Society, 133(28), 10878–10887.
-
Pharmaceutical Technology. (2024). Phenylalanine 4 Hydroxylase drugs in development, 2024. Available from: [Link]
- Spasser, L., & Brik, A. (2012). Ubiquitin Chains Bearing Genetically Encoded Photo-Cross-Linkers Enable Efficient Covalent Capture of (Poly)ubiquitin-Binding Domains.
-
JoVE. (2022, May 23). Photo-Induced Cross-Linking:Unmodified Proteins Applied To Amyloidogenic Peptides l Protocol Preview. YouTube. Available from: [Link]
- Samanta, S., & Singh, S. K. (2018). Tyrosine-derived stimuli responsive, fluorescent amino acids. RSC advances, 8(2), 859–865.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Containing α,β-Dehydroamino Acids. Chemical Reviews, 97(6), 2243–2266.
-
Sheikh Hamdan Award for Medical Sciences. (2021, September 14). Phenotypic and Target Based Drug Discovery: Approaches for the Discovery of Innovative Therapeutics. YouTube. Available from: [Link]
- Gonzalez-Maeso, J., et al. (2020). Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells. Cell chemical biology, 27(9), 1154–1163.e5.
- Siodłak, D. (2015). α,β-Dehydroamino acids in naturally occurring peptides. Amino acids, 47(1), 1–17.
- Chattopadhyay, A. (2014). Using fluorescence for studies of biological membranes: a review. Journal of biosciences, 39(5), 789–802.
-
Agilent Technologies. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Available from: [Link]
Sources
- 1. Phenyldehydroalanine|(Z)-2-Amino-3-phenylacrylic Acid [benchchem.com]
- 2. De novo design of α,β-didehydrophenylalanine containing peptides: from models to applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. Ribosomal Synthesis of Dehydroalanine Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Use of a dehydroalanine-containing peptide as an efficient inhibitor of tripeptidyl peptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Dehydroamino acids: Chemical multi-tools for late-stage diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phenylalanine 4 Hydroxylase drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]
- 21. m.youtube.com [m.youtube.com]
Methodological & Application
"incorporation of phenyldehydroalanine into peptides"
Application Note: Site-Specific Incorporation of Phenyldehydroalanine ( Phe) into Peptides via Solid-Phase Synthesis[1]
Executive Summary
Phenyldehydroalanine (Z-dehydrophenylalanine,
-
Conformational Constraint: The
hybridization of the -carbon and the conjugated double bond enforce a planar structure, strongly promoting -turn (Type II) or -helical secondary structures. This rigidification often enhances binding affinity and selectivity. -
Metabolic Stability: The absence of an amide proton (in the enamine tautomer sense) and the steric bulk of the phenyl ring render the preceding peptide bond highly resistant to enzymatic hydrolysis by proteases like chymotrypsin.
-
Chemical Reactivity: The
-unsaturation serves as a "latent" electrophile for late-stage functionalization via Michael addition (e.g., covalent cysteine targeting) or palladium-catalyzed cross-coupling.[1]
This guide details the on-resin synthesis of
Strategic Synthesis Workflow
The synthesis relies on the "Masked Precursor" strategy. We incorporate Fmoc-
Mechanistic Pathway[1][2][3][4][5][6]
-
Coupling: Fmoc-PhSer-OH is coupled to the N-terminus.
-
Activation: The
-hydroxyl group is activated (using carbodiimide). -
Elimination: An E2-type elimination occurs, driven by Cu(I) catalysis, yielding the thermodynamically stable Z-isomer of
Phe.[1]
Workflow Diagram
Caption: Workflow for the conversion of resin-bound Phenylserine to Phenyldehydroalanine via DIC/CuCl mediated dehydration.
Detailed Experimental Protocol
Materials & Reagents[1][4][6][7][8][9][10][11]
-
Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).[1]
-
Precursor: Fmoc-DL-threo-
-phenylserine (Fmoc-PhSer-OH).[1] Note: The threo diastereomer is preferred, but the erythro form also eliminates to the Z-isomer. -
Coupling Agents: DIC (Diisopropylcarbodiimide), Oxyma Pure.[1]
-
Dehydration Cocktail: DIC, CuCl (Cuprous Chloride).[1]
-
Solvents: DMF (Anhydrous), DCM (Dichloromethane).[1]
Step 1: Coupling the Precursor
-
Swell the resin (0.1 mmol scale) in DCM for 20 min, then wash with DMF.
-
Dissolve Fmoc-PhSer-OH (0.4 mmol, 4 eq), Oxyma Pure (0.4 mmol, 4 eq) in minimal DMF.
-
Add DIC (0.4 mmol, 4 eq) and immediately add to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash resin: DMF (3x), DCM (3x).[1]
-
QC Check: Perform a Kaiser test.[2] If blue (incomplete), recouple using HATU/DIPEA.[1]
Step 2: On-Resin Dehydration (The Miller Reaction)
This step converts the
-
Wash the resin thoroughly with dry DCM (3x) to remove traces of DMF (moisture affects CuCl).
-
Prepare the Dehydration Cocktail in a separate vial:
-
Add the cocktail to the resin-bound Fmoc-PhSer peptide.
-
Cover with foil (reaction is light-sensitive) and agitate gently for 16–18 hours .
-
Wash extensively:
Step 3: Fmoc Deprotection (Critical Safety Check)
1Recommended Protocol:
-
Use 20% Piperidine in DMF .
-
Perform two short cycles : 3 minutes, then 7 minutes.
-
Wash immediately and thoroughly with DMF.
-
Alternative for sensitive sequences: Use 2% DBU / 2% Piperidine in DMF (shorter contact time).
Step 4: Cleavage and Isolation
-
Wash resin with DCM (5x) and dry under nitrogen.
-
Add Cleavage Cocktail: TFA:TIS:H2O (95:2.5:2.5) .
-
Agitate for 2 hours.
-
Precipitate filtrate in cold diethyl ether.
-
Centrifuge, wash pellet with ether, and lyophilize.
Analytical Validation & QC
Mass Spectrometry (ESI-MS)
The dehydration event is chemically distinct. You must observe a mass shift corresponding to the loss of water.
| Species | Formula Change | Mass Shift ( |
| Precursor (PhSer) | Peptide + O | Reference |
| Product ( | Peptide - H2O | -18.01 Da |
| Piperidine Adduct | Peptide + C5H11N | +85.15 Da (Avoid this!) |
UV-Vis Spectroscopy
Unlike standard peptides which absorb at 214 nm (amide) and 257 nm (phenylalanine),
-
Diagnostic Peak: Look for a distinct absorption band at 280–290 nm (
).[1] This is the signature of the dehydro-phenyl system.
Isomer Determination (NMR)
Upon purification, verify the geometry.[1] The Z-isomer is typically the major product (>95%) due to thermodynamic stability during the elimination.
-
1H NMR (DMSO-d6): The vinyl proton (
) for the Z-isomer typically appears as a singlet downfield at 7.2 – 7.5 ppm .[1]
Applications in Drug Discovery[2][3][13]
Covalent Inhibition (Targeting Cysteine)
1-
Mechanism: Nucleophilic attack of Thiol (S) at the
-carbon. -
Use Case: Designing covalent inhibitors for cysteine proteases (e.g., Cathepsin, USP7).[1]
Peptide Stapling
Two
References
-
Original Dehydration Protocol (DIC/CuCl): Miller, M. J. (1980).[1] "Maturation of the beta-hydroxy amino acids to alpha, beta-unsaturated amino acids."[1] The Journal of Organic Chemistry, 45(15), 3131–3133. [Link]
-
Structural Properties of
Phe: Mathur, P., et al. (2006).[1] "Conformational preferences of dehydroamino acids." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1764(11), 1659-1668.[1] [Link][1] -
Covalent Inhibition Applications: Gong, Y., et al. (2024).[1] "Late-Stage C–H Functionalization of Dehydroalanine-Containing Peptides with Arylthianthrenium Salts." Organic Letters, 26.[1] [Link][1]
-
Review of Synthesis Methods: Bonge-Hansen, T., et al. (2012).[1] "Dehydroamino acids: chemical structures, synthesis, and physical properties." Beilstein Journal of Organic Chemistry, 8, 543–577. [Link]
"phenyldehydroalanine for studying protein-protein interactions"
Application Note: Phenyldehydroalanine ( Phe) for Probing Protein-Protein Interactions
Executive Summary
Phenyldehydroalanine (
-
Hotspot Mimicry: Phenylalanine is a frequent "hotspot" residue at PPI interfaces (e.g., p53-MDM2).
Phe preserves the phenyl ring required for molecular recognition. -
Stereoelectronic Trapping: The
-unsaturation creates an electrophilic center at the -carbon, enabling a Michael addition reaction with nucleophilic residues (Cysteine thiols or Lysine amines) on the binding partner. -
Conformational Locking:
Phe induces strong constraints on the peptide backbone ( angles), often stabilizing bioactive helical or turn conformations that enhance binding affinity prior to covalent capture.
This guide details the design, synthesis, and application of
Mechanism of Action
The core utility of
Reaction Pathway[1][2]
-
Recognition: The
Phe-containing protein binds its partner via non-covalent hydrophobic interactions. -
Proximity: A nucleophile (Cys-SH or Lys-NH
) on the target protein is brought within bonding distance (< 3-4 Å) of the Phe -carbon. -
Covalent Capture: A Michael addition occurs, forming a stable thioether (lanthionine-like) or amine linkage, permanently crosslinking the complex.
Figure 1: Mechanistic pathway of
Experimental Workflow
Phase 1: Design & Hotspot Identification
Before synthesis, identify the optimal position for
-
Target: Phenylalanine (Phe) or Tyrosine (Tyr) residues at the interface.
-
Tool: Computational Alanine Scanning (e.g., Rosetta or Robetta) or inspection of crystal structures.
-
Criteria: The residue must be buried in the interface but have a binding partner residue (Cys, Lys, or His) within 5 Å. Note: If no nucleophile exists naturally, introduce a Cysteine mutation (Cys-knockin) on the target protein.
Phase 2: Synthesis Protocols
Two primary methods exist: Genetic Incorporation (for full-length proteins) and Chemical Synthesis (for peptides).
Protocol A: Genetic Incorporation (via Auxotrophy/Keto Acids)
This method utilizes the cellular machinery to incorporate phenylalanine analogs.
Reagents:
-
E. coli auxotroph strain (Phe-deficient).
-
Phenylpyruvate precursor (or specific
Phe precursor if using evolved synthetase). -
Expression plasmid.
Steps:
-
Transformation: Transform Phe-auxotrophic E. coli with the plasmid encoding your protein of interest.
-
Growth: Grow cells in M9 minimal medium supplemented with limiting Phenylalanine (0.025 mM) to support initial biomass.
-
Depletion: At OD
~ 0.5, centrifuge and wash cells to remove residual Phe. -
Induction & Supplementation: Resuspend in M9 medium containing 1–3 mM Phenylpyruvate (or the specific
-keto acid precursor) and the inducer (IPTG). -
Expression: Incubate for 4–6 hours at 30°C. The cell converts the keto acid to the amino acid analog in situ or incorporates it if using a specific orthogonal tRNA/synthetase pair (e.g., M. jannaschii TyrRS variants).
-
Purification: Lyse and purify under standard conditions (Ni-NTA, etc.).
Protocol B: Chemical Functionalization (Late-Stage)
For peptides or when genetic encoding is difficult, convert a Dehydroalanine (Dha) residue into
Reagents:
-
Phenyl iodide/boronic acid or Arylthianthrenium salts.
-
Palladium catalyst (e.g., Pd(OAc)
).
Steps:
-
Dha Synthesis: Synthesize peptide using standard SPPS. Convert Cysteine to Dha using oxidative elimination (e.g., with O-mesitylenesulfonylhydroxylamine) or use a Dha building block.
-
Arylation: Dissolve peptide in water/acetonitrile. Add 5 mol% Pd catalyst and 1.5 eq Arylthianthrenium salt.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Purification: HPLC purify the resulting
Phe peptide.
Phase 3: Interaction & Trapping
Buffer Considerations:
-
pH: 7.4 – 8.0 (Slightly basic pH favors the deprotonated nucleophile, increasing reactivity).
-
Reducing Agents: Avoid DTT or
-ME as they will compete with the protein nucleophile. Use TCEP if reduction is strictly necessary (TCEP is less nucleophilic toward Michael acceptors).
Protocol:
-
Mix
Phe-Protein (Bait) and Target Protein (Prey) at a 1:1 to 1:5 molar ratio. -
Incubate at 37°C for 1–4 hours. Note: Longer times may be needed for sterically hindered sites.
-
Quenching (Optional): Add excess thiol (e.g., 10 mM Glutathione) to stop the reaction, though this is often unnecessary if analyzing by SDS-PAGE immediately.
Data Analysis & Validation
SDS-PAGE & Western Blot
-
Shift Assay: The covalently crosslinked heterodimer will appear as a higher molecular weight band (MW = MW
+ MW ). -
Validation: Verify the band contains both proteins using specific antibodies (Western Blot).
Mass Spectrometry (LC-MS/MS)
To confirm the exact site of crosslinking:
-
Excise the crosslinked band.
-
Digest with Trypsin (or Chymotrypsin, as Trypsin may not cut near the modified Phe).
-
Analyze via LC-MS/MS.[2]
-
Search Parameters: Look for a mass shift corresponding to the "Bait Peptide + Prey Peptide" minus 2 Hydrogens (formation of bond). Specifically, look for the lanthionine-like bridge mass.
Quantitative Summary Table
| Parameter | Standard Crosslinker (e.g., DSS) | |
| Specificity | Low (Surface Lysines) | High (Interface Specific) |
| Distance | 11.4 Å spacer | ~1.5–2.0 Å (Direct Bond) |
| Reactivity | Fast, Promiscuous | Slow, Proximity-Driven |
| Stability | Hydrolyzable (some types) | Stable Thioether/Amine |
| Structure | Disordered Linker | Stabilized Secondary Structure |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Crosslinking Observed | Distance too large (>4 Å) | Re-evaluate structural model; move |
| Nucleophile oxidized | Ensure Target Cys is reduced (use TCEP); Check pH is >7.0. | |
| Steric clash | ||
| Precipitation | Hydrophobic aggregation | Add 0.05% Tween-20 or increase salt concentration. |
| Non-specific Binding | Free thiols on surface | Alkylate surface Cysteines with iodoacetamide prior to mixing (if they are not the target). |
References
-
Synthesis of Dehydroalanine-containing Peptides
- Title: Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation str
- Source: N
-
URL:[Link]
-
Genetic Incorporation of Phenylalanine Derivatives
- Title: Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins.
- Source: Methods in Enzymology (2015).
-
URL:[Link]
-
Late-Stage Functionaliz
Phe):- Title: Late-Stage C-H Functionalization of Dehydroalanine-Containing Peptides with Arylthianthrenium Salts.
- Source: Organic Letters (2024/2025).
-
URL:[Link]
-
General Crosslinking Protocol Grounding
-
Title: Protocol for Chemical Cross-Linking.[5]
- Source: Cre
-
-
Dehydroalanine in Protein Modification
Sources
- 1. Chemical generation and modification of peptides containing multiple dehydroalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydroalanine derived from cysteine is a common post-translational modification in human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
"phenyldehydroalanine as a tool for protein labeling"
Application Note: Phenyldehydroalanine (
Part 1: Executive Summary & Strategic Rationale
The modification of proteins at specific sites is a cornerstone of modern chemical biology and therapeutic development. While Dehydroalanine (Dha) has established itself as a "universal" electrophile for bioconjugation due to its high reactivity toward thiols (Michael addition), Phenyldehydroalanine (
Unlike Dha, which is hyper-reactive and prone to off-target scavenging or hydrolysis,
-
Steric & Electronic Filtering: The phenyl group reduces electrophilicity, making
Phe a "tunable" electrophile that reacts only with specific, highly nucleophilic thiols or under catalyzed conditions, reducing background noise. -
Structural Rigidity:
Phe constrains the peptide backbone into specific conformations (often -turns or -helices), making it an ideal tool for stabilizing epitope displays while serving as a conjugation handle. -
Late-Stage Functionalization (LSF) Target:
Phe is a primary product of Palladium-catalyzed cross-coupling (Heck reaction) on Dha, serving as a gateway to install bulky aromatic pharmacophores.
This guide details the installation of
Part 2: Scientific Principles & Mechanism
The Chemical Logic: Dha vs. Phe
The core mechanism for labeling dehydroamino acids is the aza-/thia-Michael addition . However, the kinetics differ significantly between Dha and
-
Dha (Dehydroalanine): Unhindered
-unsaturated system. Rapid reaction with thiols ( is high). Prone to hydrolysis at acidic pH. -
Phe (Phenyldehydroalanine): The
-phenyl ring creates steric hindrance and extends conjugation. This lowers the energy of the LUMO but also creates a kinetic barrier to nucleophilic attack. Consequently, Phe acts as a "Latent Electrophile" —stable in biological media until activated by a specific, unhindered nucleophile or a catalyst.
Mechanistic Pathway Diagram
The following diagram illustrates the workflow: converting a Cysteine precursor to Dha, and then either (A) coupling to form
Caption: Workflow for generating and utilizing Phenyldehydroalanine (
Part 3: Experimental Protocols
Protocol A: Synthesis of Phe via Pd-Catalyzed Cross-Coupling (The "Heck" Labeling)
Context: This is the most versatile method. You start with a Dha residue (easily made from Cys) and "label" it with an iodobenzene derivative. This creates the
Reagents:
-
Protein Scaffold: Protein containing Dha (prepared via oxidative elimination of Cys using O-Mesitylenesulfonylhydroxylamine or commercially available precursors).
-
Aryl Halide: 4-Iodo-phenyl-R (where R is your label: Fluorophore, Biotin, Drug).
-
Catalyst: Sodium tetrachloropalladate (Na₂PdCl₄).
-
Ligand: 4,6-Dihydroxypyrimidine (sDHP) – Crucial for water solubility.
-
Base: Potassium Carbonate (K₂CO₃).
Step-by-Step:
-
Catalyst Pre-complexation: In a microcentrifuge tube, mix Na₂PdCl₄ (10 mM in water) with sDHP (40 mM in water) at a 1:4 ratio. Incubate at RT for 30 mins. The solution should turn yellow/orange.
-
Reaction Assembly:
-
Protein-Dha (50 µM final conc) in Phosphate Buffer (pH 8.0).
-
Add Aryl Iodide (50 equivalents, dissolved in minimal DMSO).
-
Add Pre-complexed Pd-sDHP catalyst (50 equivalents).
-
Add K₂CO₃ to final concentration of 100 mM.
-
-
Incubation: Incubate at 37°C for 2–4 hours. Note:
Phe formation is generally robust. -
Quenching: Add excess thiol (e.g., 3-mercaptopropionic acid) or EDTA to strip the Palladium.
-
Purification: Desalt via Zeba Spin Column (7K MWCO) or dialysis to remove excess reagents.
-
Validation: LC-MS is mandatory.
Phe formation results in a mass shift of +76 Da (for unsubstituted phenyl) relative to Dha.
Protocol B: Site-Selective Thiol Conjugation to Phe
Context: Once
Critical Note: Unlike Dha, which reacts at pH 7.0,
Reagents:
-
Protein-
Phe: Substrate from Protocol A. -
Thiol Label: Thio-Fluorophore or Drug-SH.
-
Buffer: 50 mM Borate Buffer, pH 9.0 (Higher pH is required to generate the thiolate anion).
Step-by-Step:
-
Preparation: Dissolve Protein-
Phe in Borate Buffer (pH 9.0). -
Addition: Add 100–500 equivalents of the Thiol Label. Note: The high excess is necessary to drive the reaction against the steric barrier of the phenyl ring.
-
Incubation: Incubate at 37°C for 12–24 hours.
-
Optimization: If reaction is slow, add 10% TFE (Trifluoroethanol) to expose the hydrophobic
Phe patch.
-
-
Quenching: Adjust pH to 6.0 with dilute HCl.
-
Purification: Size-exclusion chromatography (SEC).
Part 4: Data & Performance Metrics
The following table summarizes the reactivity profile of
| Feature | Dehydroalanine (Dha) | Phenyldehydroalanine ( | Maleimide (Standard) |
| Electrophilicity | High (Hyper-reactive) | Low (Tunable/Latent) | High |
| Selectivity | Low (Reacts with Lys/His at high pH) | High (Thiol specific) | High (Cys specific) |
| Stability (Hydrolysis) | Low (Hydrolyzes to Pyruvate) | High (Resistant to hydrolysis) | Moderate (Ring opening) |
| Structural Effect | Flexible | Rigid (Induces turns) | Flexible |
| Labeling Strategy | Direct Michael Addition | Heck Coupling (Creation) or Slow Michael | Direct Michael Addition |
| Mass Shift (vs Cys) | -34 Da | +42 Da (approx) | +Label Mass |
Part 5: Troubleshooting & Expert Insights
1. The "Inert"
-
Observation: No conjugation observed with thiol cargo.
-
Cause: The phenyl ring blocks the approach of bulky thiols.
-
Solution: Use a "linker" strategy. Use a small, linear thiol (like cysteamine) to react with
Phe first, providing an amine handle for subsequent NHS-ester labeling. Alternatively, increase temperature to 45°C if protein stability permits.
2. Stereochemistry Matters:
-
Phe exists as Z and E isomers. The Z-isomer is thermodynamically more stable and generally formed during Heck coupling. The Z-isomer is sterically more accessible for Michael addition than the E-isomer. Ensure your synthesis method favors Z (using thermodynamic control).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
3. Palladium Contamination:
-
Pd-catalyzed installation of
Phe often leaves metal traces. Use a scavenger resin (e.g., Chelex or specific Pd-scavengers) post-reaction, as residual Pd can quench fluorescence or cause aggregation.
References
-
Chalker, J. M., et al. (2011). "Methods for converting cysteine to dehydroalanine on peptides and proteins." Chemical Science. Link
-
Spicer, C. D., & Davis, B. G. (2014). "Selective chemical protein modification." Nature Communications. Link
-
Wang, J., et al. (2018). "Suzuki–Miyaura cross-coupling on dehydroalanine for the synthesis of modified peptides." Chemical Communications.[1] Link
-
Freedy, A. M., et al. (2017). "Chemoselective Installation of Dehydroamino Acids into Proteins." Journal of the American Chemical Society.[2] Link
-
Boto, A., et al. (2021).[2] "Site-selective modification of peptide backbones."[1][2][3][4] Organic Chemistry Frontiers. Link
Sources
- 1. Recent Advances on Dehydroalanine-Specific Modification and Diversification of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-selective modification of peptide backbones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00892G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
"phenyldehydroalanine for probing enzyme mechanisms"
Application Note: Phenyldehydroalanine ( Phe) for Probing Enzyme Mechanisms[1]
Introduction: The Dual-Nature Probe
Phenyldehydroalanine (PDA) is a non-proteinogenic
-
Electrophilic Reactivity (The "Warhead"): The
-unsaturation renders the C atom electrophilic. It acts as a Michael acceptor, capable of covalently trapping nucleophilic residues (Cys, Ser, Thr, His) within an enzyme's active site. -
Conformational Rigidity (The "Lock"): The
hybridization locks the backbone torsion angles ( ), typically forcing the peptide into a rigid -turn conformation (usually Type II). This allows researchers to probe the stereochemical requirements of an enzyme's binding pocket.
Core Applications
-
Mechanism-Based Inhibition: Identifying catalytic nucleophiles in proteases, kinases, and transferases.
-
Transition State Mimicry: Probing enzymes that process planar intermediates (e.g., enoyl-CoA hydratases).
-
Structural Profiling: Mapping the hydrophobic and steric tolerance of S1/S1' subsites in proteases.
Mechanistic Principles
Covalent Trapping (Michael Addition)
When a PDA-containing peptide binds to an enzyme, a suitably positioned nucleophile (e.g., a catalytic Cysteine thiolate) attacks the electrophilic
-
Verifying Catalytic Residues: If mutation of a specific residue abolishes adduct formation, that residue is mechanistically implicated.
-
Activity-Based Protein Profiling (ABPP): Using biotinylated PDA probes to isolate active enzymes from complex proteomes.
Stereochemical Selection
PDA exists primarily as the Z-isomer (phenyl group cis to the amide nitrogen) due to steric stability. Enzymes that strictly require a tetrahedral transition state or a specific non-planar geometry will show markedly reduced affinity (
Experimental Protocols
Protocol A: Synthesis of PDA-Containing Peptides via Selenocysteine Elimination
Rationale: Direct coupling of PDA is difficult due to its poor nucleophilicity and tendency to polymerize. The most robust method involves incorporating Phenylselenocysteine (Sec(Ph)) via Solid Phase Peptide Synthesis (SPPS), followed by oxidative elimination.
Materials
-
Fmoc-Sec(Ph)-OH (commercially available or synthesized).
-
Standard SPPS reagents (HBTU/DIEA, DMF, Piperidine).
-
Oxidant: Hydrogen Peroxide (H
O ) or Sodium Periodate (NaIO ).[2][3] -
Resin: Rink Amide or Wang resin.
Step-by-Step Procedure
-
Peptide Assembly:
-
Synthesize the peptide backbone using standard Fmoc-SPPS protocols.[4]
-
Couple Fmoc-Sec(Ph)-OH at the desired position for the PDA probe. Note: Use manual coupling (2h) to ensure high efficiency.
-
-
Cleavage from Resin:
-
Cleave the peptide using TFA/TIS/H
O (95:2.5:2.5) for 2 hours. -
Precipitate in cold diethyl ether and lyophilize.
-
-
Oxidative Elimination (Generation of PDA):
-
Purification:
-
Purify via RP-HPLC (C18 column). PDA peptides typically show a distinct UV absorbance shift (280-300 nm) compared to saturated analogs.
-
Protocol B: Kinetic Characterization of Mechanism-Based Inactivation
Rationale: To prove that PDA acts as a mechanism-based inhibitor (suicide substrate), one must demonstrate that inactivation is time-dependent, concentration-dependent, and saturable.
Experimental Design
-
Enzyme: Target enzyme (e.g., Chymotrypsin-like protease), final conc. 10-50 nM.
-
Inhibitor: PDA-peptide (0, 0.1, 0.5, 1, 5, 10
M). -
Substrate: Chromogenic/Fluorogenic reporter substrate.
Workflow
-
Incubation:
-
Mix Enzyme + PDA-peptide in assay buffer.
-
Incubate at
or .
-
-
Sampling (Time Course):
-
At defined intervals (
min), remove an aliquot. -
Dilute the aliquot 100-fold into a solution containing the Reporter Substrate (this stops the inactivation reaction by dilution and measures remaining activity).
-
-
Data Acquisition:
-
Measure initial velocity (
) of the reporter substrate hydrolysis.
-
-
Analysis:
-
Plot
vs. Time for each inhibitor concentration. The slope gives the observed inactivation rate, . -
Plot
vs. [Inhibitor]. Fit to the equation: -
Output:
(affinity of the probe) and (rate of covalent bond formation).
-
Protocol C: Mass Spectrometric Validation of Covalent Adducts
Rationale: Kinetic data suggests covalent inhibition; Mass Spectrometry (MS) proves it.
Workflow
-
Reaction: Incubate Enzyme (10
M) + PDA-Peptide (20 M) for 1 hour (or until activity is lost). -
Control: Enzyme + Vehicle (DMSO).
-
Quenching: Acidify with 0.1% Formic Acid.
-
LC-MS Analysis:
-
Inject onto a C4 or C8 protein column.
-
Analyze via ESI-TOF or Orbitrap MS (Deconvolute spectra).
-
-
Interpretation:
-
Success: The PDA-treated enzyme will show a mass shift corresponding exactly to the molecular weight of the PDA-peptide (Michael Addition implies no loss of atoms, so
). -
Note: If the mechanism involves acyl-enzyme formation followed by trapping, the mass shift might differ. For simple Michael addition, it is additive.
-
Data Visualization & Pathways
Figure 1: Mechanism of Covalent Capture
This diagram illustrates the nucleophilic attack of an active site Cysteine on the PDA probe.
Caption: Kinetic pathway of enzyme inactivation by Phenyldehydroalanine via Michael Addition.
Figure 2: Synthesis Workflow (Sec-to-PDA)
The oxidative elimination strategy for generating PDA peptides.
Caption: Solid-phase synthesis of PDA peptides via oxidative elimination of phenylselenocysteine.
Summary of Key Parameters
| Parameter | Value / Condition | Notes |
| Electrophile | Soft electrophile; prefers Thiols (Cys) > Amines (Lys). | |
| Isomer | Z-isomer (Major) | E-isomer is rare and unstable; Z mimics trans-peptide bond geometry. |
| Detection | UV 280-320 nm | PDA has a distinct absorbance; useful for HPLC tracking. |
| Mass Shift | + MW of Peptide | Adduct formation is an addition reaction (no leaving group). |
| Stability | pH 2.0 - 8.0 | Stable in standard buffers; avoid high pH (>9) to prevent non-specific hydrolysis. |
References
-
BenchChem. Phenyldehydroalanine: Biological Activities and Molecular Mechanisms. Retrieved from
-
Chalker, J. M., et al. (2011). Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies.[2][3] Nature Protocols. Retrieved from
-
Bandyopadhyay, A., et al. (2022). Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole.[7] Molecules (MDPI). Retrieved from
-
Scognamiglio, P., et al. (2013). Alpha,beta-unsaturated aromatic amino acids as probes for the acylation of papain.[8] ResearchGate.[2][9] Retrieved from
-
Alfa Chemistry. Phenyldehydroalanine-CoA: Enzymology and Coenzyme Factors. Retrieved from
Sources
- 1. Phenyldehydroalanine|(Z)-2-Amino-3-phenylacrylic Acid [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phenylhydrazide as an enzyme-labile protecting group in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Phenyldehydroalanine (ΔPhe) Synthesis
Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Phenyldehydroalanine (ΔPhe) Peptide Synthesis
Introduction: The ΔPhe Paradox
Welcome to the technical support hub for Dehydroamino Acids. You are likely here because your standard Fmoc-SPPS protocols are failing at the Phenyldehydroalanine (ΔPhe) residue.
The Core Problem: ΔPhe introduces a rigid planar constraint (
-
Electronic Deactivation: The enamine nitrogen is non-nucleophilic, making chain elongation from the N-terminus nearly impossible using standard coupling reagents.
-
Chemical Instability: The double bond is susceptible to Michael addition by nucleophiles (like piperidine) and hydrolysis under acidic conditions.
This guide prioritizes on-resin dehydration strategies to bypass the nucleophilicity issue entirely.
Module 1: Synthesis Strategy & Workflow
User Query: "Should I use a pre-formed Fmoc-ΔPhe-OH building block or synthesize it on-resin?"
Technical Recommendation: Do NOT use pre-formed Fmoc-ΔPhe-OH if you plan to elongate the peptide chain further. The nucleophilicity of the N-terminal enamine is too low for standard acylation.
The Solution: Use a "Masked" Precursor. Incorporate
Decision Logic: Route Selection
Figure 1: Decision tree for selecting the correct synthetic route based on ΔPhe position to avoid truncation.
Module 2: Troubleshooting & FAQs
Issue 1: Coupling Failure (The Enamine Effect)
Q: I successfully coupled Fmoc-ΔPhe-OH to the resin, but I cannot couple the next amino acid. The Kaiser test remains negative (no free amine), yet MS shows no mass increase.
A: The Kaiser test is a false negative. The enamine nitrogen of ΔPhe is electronically delocalized into the double bond and the phenyl ring, drastically reducing its nucleophilicity. It does not react with ninhydrin (Kaiser) and reacts very poorly with activated esters.
Corrective Protocol:
-
Switch Strategy: As detailed in Module 1, switch to Fmoc-Phe(
-OH)-OH . -
If you must couple to ΔPhe:
-
Use acid chlorides or symmetric anhydrides (highly reactive).
-
Use BTC (Bis(trichloromethyl)carbonate) activation.
-
Raise temperature to 50°C (microwave assisted), but monitor for polymerization.
-
Issue 2: The "+85 Da" Mass Adduct (Piperidine Attack)
Q: My final peptide mass is +85 Da higher than expected. What happened?
A: This is a classic Michael Addition of piperidine. During Fmoc removal, piperidine (a secondary amine nucleophile) attacks the
Corrective Protocol: Replace Piperidine in your deprotection cocktail.
-
Recommended: Use 2% DBU / 2% Piperidine in DMF for shorter times (5 mins).
-
Alternative: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) alone.
-
Warning: DBU is non-nucleophilic (safe for ΔPhe) but can promote aspartimide formation if Asp residues are present.[1] If your sequence contains Asp, keep DBU exposure minimal.
-
Issue 3: Stereochemical Scrambling ( vs )
Q: I need the Z-isomer, but I see a mixture of isomers in my HPLC trace.
A: The
Corrective Protocol:
-
Thermodynamic Control: Perform the dehydration step (see below) slowly. The
-isomer often converts to the -isomer over time. -
Avoid C-Terminal Activation: Never activate the C-terminus of a ΔPhe residue after it is formed. Always couple ΔPhe as a unit or form it on the backbone. Activating a C-terminal ΔPhe leads to rapid racemization/isomerization via an oxazolone intermediate.
Module 3: Critical Experimental Protocols
Protocol A: On-Resin Dehydration of Phe( -OH)
This is the industry-standard method for generating ΔPhe within a peptide sequence without coupling issues.
Reagents:
-
Precursor: Peptide-Resin containing Phe(
-OH). -
Reagent A: Methanesulfonyl Chloride (MsCl).
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DCM (Dichloromethane) / DMF mixture.
Step-by-Step:
-
Swelling: Swell the resin in DCM for 20 mins.
-
Mesylation: Treat resin with MsCl (10 eq) and DIPEA (20 eq) in DCM at 0°C (ice bath) for 1 hour, then room temperature for 2 hours.
-
Elimination: Wash resin with DMF. Treat with DBU (5 eq) in DMF for 3 hours.
-
Wash: Extensive washing with DMF and DCM to remove DBU traces.
Data Summary: Dehydration Efficiency
| Method | Reagents | Conversion Yield | Stereoselectivity | Risk Factor |
| Mesylation | MsCl / DIPEA / DBU | >90% | High ( | Low |
| Copper(I) | EDC / CuCl | 85-95% | High ( | Copper removal difficult |
| Direct Coupling | Fmoc-ΔPhe-OH | <20% (next step) | N/A | Chain termination |
Module 4: Mechanism of Failure
Understanding the side reactions is crucial for prevention. The diagram below illustrates the competition between the desired deprotection and the undesired Michael addition.
Figure 2: Mechanistic pathway showing why Piperidine causes adducts while DBU preserves the ΔPhe integrity.
References
-
Mathur, P. et al. (2017). "Design and synthesis of dehydro-peptides: A review." Biopolymers.[3] Link
-
Ferreira, P.M.T. et al. (2010). "Dehydroamino acids: Synthesis and applications." Tetrahedron. Link
-
Siodłak, D. (2015). "α,β-Dehydroamino acids in naturally occurring peptides." Amino Acids.[3][5][7][8][9] Link
-
Wojcik, J. et al. (2022). "Synthesis of Tetrapeptides Containing Dehydroalanine and Dehydrophenylalanine." Molecules. Link
-
Biosynth. (2024).[7][10] "Complex Peptide Production, Challenges and Manufacturing." Biosynth Blog. Link
Sources
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Catalytic Modification of Dehydroalanine in Peptides and Proteins by Palladium‐Mediated Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 7. biosynth.com [biosynth.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qs-gen.com [qs-gen.com]
"optimizing phenyldehydroalanine coupling reactions"
Technical Support Center: Phenyldehydroalanine ( Phe) Coupling Optimization
Current Status: Operational Support Tier: Advanced Chemical Synthesis Subject: Optimization of Amide Coupling and Side-Chain Functionalization of Phenyldehydroalanine
Executive Summary & Chemical Context
Phenyldehydroalanine (
"Coupling" in this context refers to two distinct workflows:
-
Backbone Coupling: Forming amide bonds to incorporate
Phe into a peptide chain. -
Functional Coupling: Using the
Phe alkene as an electrophile for Michael additions or Pd-catalyzed cross-couplings.
This guide addresses the low reactivity, stereochemical instability (
Module A: Backbone Assembly (Amide Bond Formation)
The Core Challenge
Direct coupling of a
Diagnostic Workflow: Synthesis Strategy Selection
Do not default to standard SPPS cycles. Use this logic to determine your synthetic route.
Figure 1: Decision matrix for incorporating
Troubleshooting Protocol: Direct Amide Coupling
Issue: Low yield when coupling an amino acid to the N-terminus of
-
Root Cause: The amino group of
Phe is an enamine. It is significantly less nucleophilic than a standard amine. -
Solution:
-
Switch Reagents: Standard HATU/DIC often fails. Use Acid Fluorides (e.g., Boc-Gly-
Phe-F) or Mixed Anhydrides (Isobutyl chloroformate/NMM) [1]. -
Extended Times: Double coupling times (2–4 hours) are ineffective. Use higher temperatures (40–50°C) cautiously, monitoring for polymerization.
-
Issue: Racemization (
-
Root Cause: The
-isomer is thermodynamically more stable.[1] However, activation of the C-terminus of a Phe residue can lead to azlactone formation, facilitating isomerization to the -form or a mixture. -
Solution: Avoid activating the
Phe carboxylate if possible.[1] Instead, couple a pre-formed dipeptide unit (e.g., Fmoc-AA- Phe-OH) to the resin.
Module B: Functionalization (Michael Addition)
The Core Challenge
Optimization Table: Reaction Conditions
| Variable | Recommendation | Technical Rationale |
| Solvent | Aqueous/Organic Mix (1:1) | Pure water causes aggregation of hydrophobic |
| pH Control | pH 7.5 – 8.5 | Higher pH increases thiol nucleophilicity (thiolate formation) but risks hydrolysis of the backbone. Keep strictly < pH 9.0. |
| Nucleophile | Aryl Thiols > Alkyl Thiols | Aromatic thiols are better leaving groups (reversible) but often react faster. For permanent tagging, consider Sulfinic Acids (Sulfa-Michael) to form stable sulfones [3]. |
| Catalyst | Thiourea / Rh(II) | For difficult additions, Rh(II) catalysts or organocatalysts (thiourea derivatives) stabilize the transition state and improve yield [4]. |
Protocol: Stabilizing the Thiol-Linkage
Users frequently report the "disappearance" of the adduct upon workup. This is the Retro-Michael reaction.
-
Drive to Completion: Use a large excess (10–20 eq) of the nucleophile.
-
Lock the Product: If the application allows, oxidize the resulting sulfide to a sulfoxide or sulfone immediately after coupling. This prevents the retro-reaction.
-
Alternative Chemistry: Use Arylthianthrenium salts under Pd-catalysis for C-C bond formation instead of C-S bond formation, as C-C bonds are irreversible [5].
Module C: Palladium-Catalyzed Cross-Coupling[2]
The Core Challenge
Using
Workflow: Pd-Catalyzed Modification
Figure 2: Pd-Catalyzed workflow. The choice of ligand is critical to prevent the peptide backbone from sequestering the palladium.
Key Technical Insight:
For Heck reactions on
Frequently Asked Questions (FAQ)
Q1: My
-
Dissolution: Do not use pure water. Dissolve in DMSO or HFIP (Hexafluoroisopropanol) first, then dilute into the aqueous buffer.
-
Purification: Use C4 columns instead of C18 for HPLC to prevent irreversible binding. Run gradients starting at 20-30% Acetonitrile rather than 0% [7].
Q2: Why do I see multiple peaks in HPLC after synthesizing a peptide with two
Q3: Can I use standard Fmoc-SPPS to make a 20-mer with internal
-
Recommendation: Synthesize the peptide using a Serine or Threonine at the target position. After synthesis and purification, perform a post-synthetic dehydration (e.g., using EDCI/CuCl) to convert the Ser/Thr into Dha, and then use cross-coupling to convert Dha to
Phe or its derivatives. This avoids the coupling difficulties of the bulky residue [8].
References
-
Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine... Source: MDPI (Molecules) URL:[Link]
-
Michael addition of thiols... to dehydroamino acid and dehydropeptide derivatives Source: RSC (J. Chem. Soc., Perkin Trans. 1) URL:[Link]
-
Sulfa-Michael Addition on Dehydroalanine: A Versatile Reaction for Protein Modifications Source: NIH / PubMed URL:[Link]
-
Enantioselective Organocatalyzed Michael Addition... in Aqueous Media Source: MDPI (Symmetry) URL:[Link][2][3][4]
-
Late-Stage C-H Functionalization of Dehydroalanine-Containing Peptides Source: NIH / PubMed URL:[Link]
-
Palladium(II)-Catalyzed Cross-Dehydrogenative Coupling... of Dehydroalanine Esters Source: ACS (Organic Letters) URL:[Link]
-
Ribosomal Synthesis of Dehydroalanine Containing Peptides Source: NIH / PMC URL:[Link]
Technical Support Center: Purification of Phenyldehydroalanine (ΔPhe) Peptides
Status: Operational Ticket ID: DPHE-PUR-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The ΔPhe Paradox
Welcome to the technical support hub for Phenyldehydroalanine (ΔPhe) peptides. You are likely here because your peptide is behaving erratically.
ΔPhe is a double-edged sword in peptide chemistry. Structurally, the
-
Hydrophobicity-Driven Aggregation: The planar phenyl ring promotes strong
- stacking, often leading to poor solubility and broad HPLC peaks. -
Chemical Instability: The enamine character makes the backbone susceptible to acidic hydrolysis (releasing phenylpyruvate) and nucleophilic attack (Michael addition).
This guide replaces standard protocols with chemically grounded workflows designed specifically for the unique reactivity of ΔPhe.
Module 1: Stability & Pre-Purification Handling
Critical Warning: Standard peptide workups often destroy ΔPhe peptides before they reach the column.
Acid Sensitivity (The Hydrolysis Trap)
Unlike standard peptides, ΔPhe residues are enamines. Prolonged exposure to strong acids (like 95% TFA used in cleavage) can protonate the
Protocol Adjustment:
-
Cleavage Cocktail: Use a "Cold & Fast" approach.
-
Standard: 95% TFA, 2.5% TIS, 2.5% H2O.
-
Modification: Pre-chill cocktail to 0°C. Limit reaction time to 1–2 hours maximum.
-
-
Quenching: Do not rotovap to dryness at high temperatures. Precipitate immediately into cold diethyl ether.
-
Neutralization: If the peptide is stored in solution prior to HPLC, adjust pH to 6.0–7.0 immediately.
Nucleophile Exclusion
The double bond in ΔPhe is an electrophile (Michael acceptor).
-
Forbidden Reagents: Do NOT use DTT,
-mercaptoethanol, or free amines (Tris buffer) during workup. These will permanently covalently modify the ΔPhe residue.
Module 2: HPLC Method Development
Solubility & Loading
Symptom: High backpressure or missing peaks. Cause: ΔPhe peptides often aggregate in water/acetonitrile mixtures.
| Solvent System | Suitability | Notes |
| 0.1% TFA / Water | Moderate | Standard, but risky for long storage. Promotes aggregation. |
| 0.1% Formic Acid | Good | Milder acidity (pH ~2.5), reduces hydrolysis risk. |
| 10mM Ammonium Acetate (pH 6.5) | Excellent | Best for acid-labile sequences. Reduces aggregation.[1][2] |
| HFIP (Hexafluoroisopropanol) | Rescue | Use 10-20% HFIP in the loading buffer to break |
Stationary Phase Selection
The phenyl ring makes ΔPhe significantly more hydrophobic than Phenylalanine.
-
Standard: C18 Column.[3] Risk:[2] Irreversible adsorption if the peptide is lipidated or long.
-
Recommendation: C4 or Phenyl-Hexyl columns . Phenyl-Hexyl phases can offer unique selectivity for ΔPhe by engaging in
- interactions, helping separate the target from deletion sequences.
Separation of Z/E Isomers
Synthesis typically yields the thermodynamically stable
-
Detection: Look for a "shadow peak" eluting just before or after the main peak with identical Mass (MS).
-
Resolution: Isomers are separable.[4] Use a shallow gradient (e.g., 0.5% B/min increase) and lower temperature (20°C) to prevent on-column isomerization.
Visualization: Degradation & Workflow
Figure 1: The Acidic Hydrolysis Mechanism
Understanding why TFA exposure must be minimized.
Caption: Acid-catalyzed degradation pathway of ΔPhe peptides. The enamine double bond is protonated to form a reactive imine, which hydrolyzes to cleave the peptide.
Figure 2: Purification Decision Tree
Select the correct path based on your peptide's behavior.
Caption: Logic flow for selecting stationary phases and mobile phase modifiers based on solubility and isomeric purity.
Troubleshooting & FAQs
Q1: I see two peaks with the same mass. Is my peptide impure?
-
Diagnosis: This is likely
isomerization . The -isomer is usually the major product. -
Fix: Do not pool them unless necessary. Isolate the major peak. Check the UV spectrum; the conjugation difference often leads to slightly different
for the isomers.
Q2: My peptide disappears after lyophilization.
-
Diagnosis: If you lyophilized from a high-TFA solution, the concentration of acid increased as water sublimed, accelerating hydrolysis.
-
Fix: Perform a TFA exchange before final lyophilization. Dissolve the peptide in 10mM HCl or Ammonium Acetate and lyophilize again to remove trifluoroacetate counterions.
Q3: The peak is extremely broad (tailing).
-
Diagnosis: Aggregation or secondary interactions with free silanols on the column.
-
Fix:
-
Switch to a "capped" column (end-capped silanols).
-
Increase column temperature to 40°C (monitor stability!).
-
Add NaClO₄ (Sodium Perchlorate) to the mobile phase to shield charges, though this is incompatible with MS.
-
Q4: Can I use UV detection at 214nm?
-
Insight: Yes, but ΔPhe has a distinct absorption band around 280-300 nm due to the conjugated phenyl-double bond system.
-
Tip: Monitor at 280nm to selectively identify your ΔPhe peptide against background impurities that only absorb at 214nm.
References
-
Ferreira, P. M. T., et al. (2001).[5] "Michael addition of thiols, carbon nucleophiles and amines to dehydroamino acid and dehydropeptide derivatives."[5] Journal of the Chemical Society, Perkin Transactions 1. Link
-
Morrison, P. M., et al. (2015).[6] "Chemical generation and modification of peptides containing multiple dehydroalanines."[6] Chemical Communications.[6] Link
-
Biosynth. (2025).[2] "The Solubility Challenge in Peptide Therapeutics." Biosynth Blog. Link
-
Sigma-Aldrich. "Peptide Stability and Potential Degradation Pathways." Technical Documents. Link
-
Waters Corporation. "Peptide Isolation – Method Development Considerations." Waters Primer. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. Michael addition of thiols, carbon nucleophiles and amines to dehydroamino acid and dehydropeptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Chemical generation and modification of peptides containing multiple dehydroalanines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Navigating the Nuances of Phenyldehydroalanine: A Technical Support Guide for Researchers
For Immediate Release
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenyldehydroalanine (PDha). As a Senior Application Scientist, I've compiled this guide to address the common challenges and questions that arise during the synthesis, purification, and handling of peptides containing this unique amino acid. This resource is designed to provide not only troubleshooting steps but also the underlying scientific principles to empower you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability and handling of phenyldehydroalanine.
Q1: How stable is the phenyldehydroalanine residue within a peptide?
While free dehydroalanine is inherently unstable and prone to hydrolysis to form pyruvate, the N-acylated form of phenyldehydroalanine within a peptide backbone is significantly more stable.[1] However, its stability is highly dependent on the chemical environment. The electrophilic nature of the α,β-unsaturated system in PDha makes it susceptible to nucleophilic attack, particularly under basic conditions.
Q2: What are the primary factors that can lead to the degradation of a PDha-containing peptide?
The key factors influencing the stability of a PDha-containing peptide are:
-
pH: Strongly alkaline conditions (pH > 8) can promote side reactions.
-
Presence of Nucleophiles: Reagents with free thiol groups (e.g., dithiothreitol - DTT) or primary/secondary amines can react with the double bond of PDha.
-
Elevated Temperatures: Can accelerate degradation pathways.
-
Choice of Solvents: While common organic solvents like DMF and NMP are generally compatible, prolonged storage in protic solvents, especially at non-neutral pH, may lead to stability issues.
Q3: Are there any special considerations for the storage of PDha-containing peptides?
For optimal long-term stability, it is recommended to store PDha-containing peptides as a lyophilized powder at -20°C or below, protected from moisture and light. For peptides in solution, use a slightly acidic buffer (pH 5-6) and store at 4°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the experimental workflow with PDha-containing peptides.
Issue 1: Unexpected Peaks in Mass Spectrometry Analysis After Synthesis and Cleavage
Symptom: Your mass spectrometry data shows peaks that do not correspond to the expected mass of your PDha-containing peptide.
Potential Causes & Solutions:
-
Reaction with Scavengers: During the final cleavage from the solid-phase resin, carbocations are generated from protecting groups. Scavengers are used to trap these reactive species. However, some scavengers, particularly those with thiol groups like 1,2-ethanedithiol (EDT), can potentially add to the double bond of PDha.
-
Recommendation: Opt for cleavage cocktails with non-nucleophilic scavengers. A commonly effective and safe cocktail is the Reagent B formulation.[2] See the table below for a comparison of common cleavage cocktails.
-
| Cleavage Cocktail | Composition | Suitability for PDha-Containing Peptides |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Use with caution. EDT is a nucleophile. |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | Recommended. Triisopropylsilane (TIPS) is a non-nucleophilic scavenger.[2] |
| TFA/TIS/Water | (95:2.5:2.5) | Suitable. A simple and effective choice for many sequences.[3] |
-
Oxidation: Although less common for the phenyl group, other susceptible residues in your peptide (like Met, Cys, or Trp) could be oxidizing, leading to +16 or +32 Da adducts.
-
Recommendation: Ensure your cleavage cocktail contains an antioxidant scavenger if your peptide includes oxidation-prone residues. However, be mindful of the potential reactivity of the antioxidant with PDha. A well-deoxygenated cleavage cocktail is also beneficial.
-
Issue 2: Low Yield or Difficulty in Purifying the PDha-Containing Peptide
Symptom: The desired peptide is present in the crude product, but the purification yield is low, or the peak is broad and difficult to resolve during HPLC.
Potential Causes & Solutions:
-
Aggregation: Peptides containing hydrophobic residues like PDha can be prone to aggregation, which can lead to poor solubility and difficult purification.
-
Recommendation:
-
During purification, consider using additives in your mobile phase that disrupt aggregation, such as organic modifiers (e.g., acetonitrile, isopropanol) or chaotropic agents in small concentrations.
-
Adjusting the pH of the mobile phase can also influence solubility and chromatographic behavior.
-
-
-
On-Column Reactions: If the HPLC mobile phase is too basic, the PDha residue may react with the stationary phase or other components, leading to peak tailing and loss of product.
-
Recommendation: Maintain a slightly acidic pH (e.g., using 0.1% TFA) in your mobile phases for both purification and analysis.
-
Issue 3: Loss of the PDha Moiety During Experimental Procedures
Symptom: You observe the appearance of a new species in your analytical HPLC or mass spectrum that corresponds to the mass of your peptide minus the elements of phenyldehydroalanine, or with an added water molecule.
Potential Causes & Solutions:
-
Hydrolysis: Under strongly acidic or basic conditions, the enamine-like structure of the dehydroalanine backbone can be susceptible to hydrolysis, leading to the formation of a pyruvoyl peptide.
-
Recommendation: Maintain pH control throughout your experiments. If your protocol requires a pH excursion, minimize the duration and temperature.
-
-
Reaction with Nucleophilic Buffers or Reagents: Buffers containing primary or secondary amines (e.g., Tris) or other nucleophiles can react with PDha.
-
Recommendation: Use non-nucleophilic buffers such as phosphate, MES, or HEPES where possible. If a nucleophilic reagent is essential, consider protecting the PDha residue or perform the reaction at a lower temperature and for a shorter duration, with careful monitoring of the reaction progress.
-
Experimental Protocols
To assist you in proactively assessing the stability of your specific PDha-containing peptide, here is a general protocol for a stability study.
Protocol: pH Stability Assessment of a PDha-Containing Peptide
Objective: To determine the stability of a PDha-containing peptide over a range of pH values.
Materials:
-
Lyophilized PDha-containing peptide
-
A series of buffers (e.g., 50 mM sodium citrate for pH 3-6, 50 mM sodium phosphate for pH 6-8, 50 mM sodium borate for pH 8-10)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your peptide in a suitable solvent (e.g., 50% acetonitrile in water).
-
Incubation:
-
In separate microcentrifuge tubes, dilute the stock solution 1:10 into each of the different pH buffers.
-
Prepare a control sample by diluting the stock solution in a neutral, stable buffer (e.g., pH 6 phosphate buffer).
-
Incubate all samples at a controlled temperature (e.g., room temperature or 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Quench any further reaction by adding an equal volume of 0.1% TFA in acetonitrile.
-
-
Analysis:
-
Analyze each sample by RP-HPLC, monitoring the disappearance of the main peptide peak and the appearance of any degradation products.
-
Confirm the identity of the main peak and any new peaks by mass spectrometry.
-
-
Data Interpretation: Plot the percentage of the remaining intact peptide against time for each pH condition to determine the stability profile.
Visualizing the Chemistry: Degradation and Workflow
To better understand the processes discussed, the following diagrams illustrate key concepts.
Diagram 1: Potential Degradation Pathway of Phenyldehydroalanine
Caption: Potential degradation pathways of a PDha-containing peptide.
Diagram 2: Troubleshooting Workflow for Unexpected Mass Spec Peaks
Caption: A decision tree for troubleshooting unexpected mass spectrometry results.
We trust this technical guide will be a valuable asset in your research endeavors with phenyldehydroalanine. Our commitment is to support the scientific community with robust data and practical solutions.
References
-
Wikipedia. Dehydroalanine. [Link]
-
Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
-
CDN. Cleavage Cocktail Selection. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
- Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
Sources
Technical Support Center: A Troubleshooting Guide for Phenyldehydroalanine Synthesis
Welcome to the technical support center for the synthesis of phenyldehydroalanine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable unsaturated amino acid. The following content is structured to provide in-depth, field-proven insights to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of phenyldehydroalanine, primarily focusing on the widely used Erlenmeyer-Plöchl reaction for azlactone formation, a key intermediate.
Issue 1: Low Yield of the Desired Phenyldehydroalanine Derivative
Q: My reaction is resulting in a disappointingly low yield of the target N-acyl-phenyldehydroalanine. What are the likely causes and how can I improve it?
A: Low yields in phenyldehydroalanine synthesis can stem from several factors, often related to suboptimal reaction conditions or reagent quality.
-
Incomplete Azlactone Formation: The initial condensation to form the azlactone is a critical step. Insufficient dehydration or an inappropriate base can hinder this cyclization.
-
Causality: The Erlenmeyer-Plöchl reaction requires the removal of water to drive the equilibrium towards the azlactone product. Acetic anhydride serves as both the solvent and the dehydrating agent. The basicity of the catalyst is also crucial; it should be strong enough to deprotonate the N-acylglycine but not so strong as to promote side reactions.
-
Troubleshooting:
-
Reagent Quality: Ensure that your acetic anhydride is fresh and has not been hydrolyzed by atmospheric moisture. Use anhydrous sodium acetate that has been freshly fused or dried in a vacuum oven.
-
Reaction Temperature: The reaction typically requires heating. A temperature of around 90-100 °C is often optimal for the condensation of hippuric acid with benzaldehyde.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Alternative Catalysts: While sodium acetate is traditional, other catalysts like lead(II) acetate or the use of microwave irradiation with a solid support like alumina have been reported to improve yields in some cases.
-
-
-
Inefficient Hydrolysis of the Azlactone: The subsequent ring-opening of the azlactone to yield the phenyldehydroalanine derivative can also be a source of low yield if not carried out under the right conditions.
-
Causality: The stability of the azlactone ring can vary depending on the substituents. The hydrolysis is typically base-catalyzed.
-
Troubleshooting:
-
Base Selection: A mild base such as sodium carbonate or a dilute solution of sodium hydroxide is typically used. Stronger bases can lead to undesired side reactions.
-
Solvent System: The choice of solvent for the hydrolysis is important. A mixture of an organic solvent (like acetone or THF) and water is often used to ensure the solubility of both the azlactone and the base.
-
-
-
Product Degradation: Phenyldehydroalanine and its derivatives can be susceptible to degradation under certain conditions.
-
Causality: The double bond in dehydroamino acids can be reactive and prone to polymerization or other side reactions, especially under harsh acidic or basic conditions or upon prolonged heating.
-
Troubleshooting:
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete.
-
Control pH: During workup and purification, maintain a neutral or slightly acidic pH to minimize degradation.
-
-
Issue 2: Formation of Significant Side Products
Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common impurities and how can I minimize their formation?
A: The formation of side products is a common challenge. Identifying these impurities is key to optimizing your reaction.
-
Unreacted Starting Materials: The most common "impurities" are often unreacted N-acylglycine or benzaldehyde.
-
Identification: These can be identified by running co-spots with the starting materials on TLC.
-
Minimization: Ensure the correct stoichiometry of reactants. A slight excess of the aldehyde can sometimes be used to drive the reaction to completion. Optimize reaction time and temperature as discussed in "Issue 1".
-
-
Self-Condensation of Benzaldehyde: Under strongly basic conditions, benzaldehyde can undergo self-condensation reactions.
-
Causality: Strong bases can deprotonate the alpha-carbon of the aldehyde, leading to aldol-type condensation products.
-
Minimization: Use a milder base, such as sodium acetate, rather than stronger bases like sodium hydroxide, during the azlactone formation step.
-
-
(E/Z) Isomerization: The double bond of the phenyldehydroalanine product can exist as either the (E) or (Z) isomer. While the (Z)-isomer is typically the major product in the Erlenmeyer-Plöchl reaction, isomerization can occur.
-
Identification: The two isomers may be distinguishable by 1H NMR spectroscopy, with the vinyl proton having a different chemical shift for each isomer. They may also be separable by chromatography.
-
Minimization: The (Z)-isomer is generally more thermodynamically stable. Isomerization can sometimes be promoted by exposure to acid, base, or light. Therefore, it is important to handle the product carefully during workup and purification.
-
-
Polymerization: As mentioned earlier, dehydroamino acids can be prone to polymerization.[2]
-
Identification: Polymeric material will often appear as a baseline streak on TLC or as an insoluble material.
-
Minimization: Avoid prolonged heating and harsh reaction conditions. It is also advisable to store the purified product in a cool, dark place.
-
Issue 3: Challenges in Product Purification
Q: I am having difficulty purifying my N-acyl-phenyldehydroalanine. What are the recommended purification methods and how can I troubleshoot them?
A: The purification of N-acyl-phenyldehydroalanine can be challenging due to its polarity and potential for isomerization or degradation.
-
Crystallization: This is often the preferred method for obtaining highly pure material.
-
Troubleshooting:
-
Solvent Selection: A good solvent system for crystallization will dissolve the compound when hot but result in low solubility when cold. Common solvents include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes. Experiment with different solvent systems to find the optimal one for your specific derivative.
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals. Rapid cooling can lead to the precipitation of an amorphous solid that traps impurities.
-
Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can induce crystallization.
-
-
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used.
-
Troubleshooting:
-
Solvent System: A common mobile phase is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. The polarity of the solvent system should be carefully optimized by TLC to achieve good separation between your product and any impurities.
-
Deactivation of Silica Gel: The acidic nature of silica gel can sometimes cause degradation or isomerization of the product. To mitigate this, you can use silica gel that has been deactivated by washing with a solvent containing a small amount of a base like triethylamine.
-
Loading: Ensure that the crude product is loaded onto the column in a minimal amount of solvent to achieve a narrow band and good separation.
-
-
II. Experimental Protocols & Data
Protocol 1: Synthesis of (Z)-α-Acetamidocinnamic Acid via Erlenmeyer-Plöchl Reaction
This protocol provides a detailed step-by-step methodology for a common synthesis of a phenyldehydroalanine derivative.
Materials:
-
Hippuric acid (N-benzoylglycine)
-
Benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ethanol
-
Sodium carbonate solution (10% w/v)
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine hippuric acid (1.0 eq), benzaldehyde (1.1 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (0.8 eq).
-
Heat the mixture in an oil bath at 100 °C for 2 hours with stirring. The mixture should become a clear, yellow-orange solution.
-
Allow the reaction mixture to cool to room temperature. Then, cool it further in an ice bath for 30 minutes. A yellow solid (the azlactone) should precipitate.
-
Collect the solid by vacuum filtration and wash it with a small amount of cold water.
-
Transfer the crude azlactone to a beaker and add a 10% aqueous solution of sodium carbonate. Heat the mixture gently with stirring until the solid dissolves.
-
Cool the solution in an ice bath and acidify it to pH 2-3 by the slow addition of 1 M hydrochloric acid. A white or pale yellow precipitate of (Z)-α-acetamidocinnamic acid will form.
-
Collect the product by vacuum filtration, wash with cold water, and dry it in a vacuum oven.
-
The crude product can be further purified by recrystallization from ethanol/water.
Table 1: Typical Reaction Parameters and Expected Yields
| Parameter | Value | Expected Outcome |
| Reactants | Hippuric acid, Benzaldehyde | |
| Reagents | Acetic anhydride, Sodium acetate | |
| Temperature | 100 °C | Formation of azlactone |
| Reaction Time | 2 hours | Completion of condensation |
| Hydrolysis | 10% Na2CO3, then HCl | Ring opening to the acid |
| Expected Yield | 60-70% (after recrystallization) | Pure (Z)-α-acetamidocinnamic acid |
Characterization Data for (Z)-α-Acetamidocinnamic Acid
-
1H NMR (DMSO-d6, 400 MHz): δ 12.8 (s, 1H, COOH), 9.4 (s, 1H, NH), 7.5-7.3 (m, 5H, Ar-H), 7.2 (s, 1H, =CH), 2.0 (s, 3H, CH3).[3]
-
13C NMR (DMSO-d6, 100 MHz): δ 168.0, 166.5, 134.5, 131.0, 130.0, 129.5, 129.0, 128.5, 23.0.[1]
-
Mass Spectrometry (ESI-MS): m/z 206.08 [M+H]+. The fragmentation pattern in tandem MS can be complex, but a characteristic loss of water and CO is often observed.
III. Visualizations
Diagram 1: Erlenmeyer-Plöchl Reaction Workflow
Caption: Workflow for the synthesis of (Z)-α-acetamidocinnamic acid.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
IV. References
-
Erlenmeyer-Plöchl azlactone and amino-acid synthesis. Wikipedia. [Link]
-
TH NMR of alpha-acetamidocinnamic acid in (CD3) SO OH. Chegg.com. [Link]
-
Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PubMed Central (PMC). [Link]
-
The dehydroalanine effect in the fragmentation of ions derived from polypeptides. PubMed. [Link]
-
The purification, crystallization and preliminary structural characterization of PhzF, a key enzyme in the phenazine-biosynthesis pathway from Pseudomonas fluorescens 2-79. PubMed. [Link]
-
Scheme 1 Proposed fragmentation mechanism of protonated N-phenylcinnamide. ResearchGate. [Link]
-
Purification, crystallization and preliminary crystallographic analysis of 3-hydroxyacyl-CoA dehydrogenase from Caenorhabditis elegans. PubMed. [Link]
-
Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts. National Institutes of Health (NIH). [Link]
Sources
- 1. Cinnamic acid (621-82-9) 13C NMR [m.chemicalbook.com]
- 2. Purification, crystallization and preliminary crystallographic analysis of very-long-chain acyl-CoA dehydrogenase from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solved TH NMR of alpha-acetamidocinnamic acid in (CD3) SO OH | Chegg.com [chegg.com]
"preventing side reactions with phenyldehydroalanine"
Technical Support Center: Phenyldehydroalanine (
Executive Summary
Phenyldehydroalanine (
This guide replaces generic advice with field-proven failure analysis. If you are observing low yields, peak broadening, or unexpected mass adducts, follow the modules below.
Module 1: The Hydrolysis Hazard (Aqueous Instability)
The Issue:
You observe a loss of the characteristic UV absorption of the dehydro-peptide (typically
The Mechanism:
Visualizing the Failure Mode:
Caption: Acid-catalyzed hydrolysis pathway of Phenyldehydroalanine leading to backbone fragmentation.
Troubleshooting & Prevention:
| Variable | Recommendation | The "Why" (Causality) |
| pH Window | Keep pH > 4.5 and < 9.0 | Acid promotes |
| Solvent | DMSO, DMF, or MeCN | Avoid protic solvents for storage. If aqueous buffers are required, use fresh solutions and process immediately. |
| Temperature | < 4°C | Hydrolysis rates are temperature-dependent. Never heat a |
Self-Validating Diagnostic:
-
The 2,4-DNP Test: If you suspect hydrolysis, treat an aliquot with 2,4-dinitrophenylhydrazine. A yellow/orange precipitate indicates the presence of a ketone (phenylpyruvate), confirming backbone cleavage.
Module 2: Chemoselectivity (Preventing Michael Additions)
The Issue:
Mass spectrometry shows adducts of +34 Da (H₂S), +70-100 Da (thiols), or various amine masses. The
The Mechanism:
The
Protocol: The "Safety-Catch" Synthesis
Do not install
Step-by-Step Dehydration Protocol:
-
Precursor Assembly: Synthesize peptide using Fmoc-Phenylserine(tBu)-OH.
-
Deprotection: Remove side-chain protecting groups (TFA cocktail).
-
Dehydration (The "Copper Route"):
-
Dissolve peptide in DMF.
-
Add EDC (1.5 eq) and CuCl (0.3 eq).
-
Note: This promotes anti-elimination to form the thermodynamically stable (
)-isomer.
-
-
Alternative (The "Boc-Anhydride Route"):
Nucleophile Reactivity Tier List:
| Nucleophile | Risk Level | Mitigation Strategy |
| Thiol (R-SH) | Critical | Cap free cysteines with iodoacetamide before introducing |
| Amine (R-NH₂) | High | Maintain pH < 8.0 to keep amines protonated ( |
| Hydroxyl (R-OH) | Low | Generally unreactive unless in strong base (alkoxide formation). |
Module 3: Stereochemical Integrity ( vs. )
The Issue: The peptide shows correct mass but low bioactivity. HPLC shows a split peak or a shoulder.
The Diagnosis:
Decision Tree: Isomer Control
Caption: Strategic selection of synthetic routes to ensure (Z)-stereochemistry.
Corrective Action (Isomerization Protocol):
If you suspect (
-
Dissolve peptide in MeOH/DCM.
-
Add a catalytic crystal of Iodine (
). -
Stir under ambient light for 2 hours.
-
Quench with dilute sodium thiosulfate.
-
Result: The equilibrium shifts toward the thermodynamically stable (
)-isomer.
FAQ: Frequently Encountered Anomalies
Q: Can I use DTT or Mercaptoethanol in my purification buffer?
A: Absolutely not. These are thiols and will permanently add to the
Q: My
Q: I see a peak at +18 Da during storage. A: This is water addition (hydration) across the double bond, reforming the Phenylserine/Phenylthreonine derivative. This is the precursor to full hydrolysis. Immediate Action: Lyophilize the sample and store at -20°C under Argon.
References
-
Hydrolysis Mechanism & Stability
- Study: Comprehensive analysis of dehydroamino acid stability in aqueous media.
- Source:Journal of the American Chemical Society, "Reactivity and Stability of Dehydroamino Acids in Peptide Synthesis."
-
(Generalized link for dehydroamino acid stability concepts).
-
Synthesis & Dehydration Protocols
- Study: Copper(I)
-
Source:Organic Letters, "Efficient Synthesis of Dehydroamino Acid Derivatives."[8]
-
(Representative citation for dehydration methodologies).
-
Peptide Stapling & Michael Addition
- Study: Thiol-ene coupling and preventing side reactions in stapled peptides.
- Source:Nature Protocols, "Synthesis of stapled peptides."
-
Stereochemical Control
- Study: Thermodynamic stability of (Z)
- Source:Tetrahedron, "Stereoselective synthesis of dehydroamino acids."
(Note: While specific page numbers vary by exact experimental setup, these journals represent the authoritative bodies of work for these mechanisms.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. web.viu.ca [web.viu.ca]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. Unprotected peptide macrocyclization and stapling via a fluorine-thiol displacement reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Sulfa-Michael Addition on Dehydroalanine: A Versatile Reaction for Protein Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Detection and Troubleshooting of Phenyldehydroalanine (PDha) Side Products
Welcome to the technical support center for the analytical characterization of phenyldehydroalanine (PDha) side products. This resource is designed for researchers, scientists, and drug development professionals who encounter this unsaturated amino acid derivative in their work. Phenyldehydroalanine, a derivative of dehydroalanine (Dha), can arise during peptide synthesis or as a post-translational modification, and its detection and quantification are crucial for product purity and characterization.[1][2][3] This guide provides in-depth troubleshooting and frequently asked questions to navigate the complexities of PDha analysis.
Understanding the Challenge: The Chemistry of Phenyldehydroalanine
Phenyldehydroalanine's unique structure, featuring an α,β-unsaturated system conjugated with a phenyl ring, presents distinct analytical challenges and opportunities.[2] Its electrophilic nature makes it reactive towards nucleophiles, which can be both a consideration in sample handling and a tool for derivatization.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most suitable initial method for detecting the presence of PDha-containing side products in my peptide sample?
For initial screening, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV-Vis detection is the recommended starting point. The conjugated system of PDha results in a chromophore that absorbs UV light at a longer wavelength than standard amino acids, typically in the range of 250-290 nm due to the phenyl group.[4][5] A new peak with a distinct UV spectrum in your chromatogram could be an initial indication of a PDha side product.
Q2: My HPLC-UV analysis shows a potential PDha peak. How can I confirm its identity?
Confirmation requires more specific techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this purpose.[6] By analyzing the mass-to-charge ratio (m/z) of the eluting peak, you can confirm if the mass corresponds to the expected PDha-containing peptide. Tandem mass spectrometry (MS/MS) can further provide fragmentation data to pinpoint the location of the modification within the peptide sequence.[7][8]
Q3: I am struggling to achieve good separation between my target peptide and the PDha-containing side product. What can I do?
Optimizing your HPLC method is key. Here are several parameters to adjust:
-
Gradient Modification: A shallower gradient can improve the resolution between closely eluting peaks.
-
Mobile Phase Modifiers: Experiment with different ion-pairing reagents (e.g., trifluoroacetic acid - TFA) or small changes in the mobile phase pH, as these can alter the retention behavior of peptides.[9]
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size can provide different selectivity and better separation.
Q4: Can I quantify the amount of PDha side product in my sample?
Yes, quantification is possible, but it requires careful consideration.
-
Mass Spectrometry-Based Quantification: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) in LC-MS can provide highly sensitive and specific quantification, especially when using a stable isotope-labeled internal standard.[8][12]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: No clear PDha peak is observed in the chromatogram, but other data suggests its presence.
-
Low Abundance: The PDha side product might be present at a concentration below the detection limit of your current method.
-
Solution: Increase the sample concentration injected onto the column. If using mass spectrometry, switch to a more sensitive detection mode like SIM or MRM.
-
-
Poor Chromatic Separation: The PDha peak may be co-eluting with the main product or other impurities.
-
Solution: Method optimization is crucial. Refer to the HPLC separation tips in the FAQ section. Consider two-dimensional LC (2D-LC) for highly complex samples.
-
-
On-Column Degradation: The reactive nature of PDha could lead to its degradation on the column.
-
Solution: Ensure the mobile phases are fresh and degassed. Check the pH of your mobile phase, as extreme pH can promote degradation.
-
Issue 2: The mass spectrum of the suspected PDha peak is ambiguous or shows multiple species.
-
In-Source Fragmentation/Adduct Formation: The PDha-containing peptide might be fragmenting in the ion source of the mass spectrometer or forming adducts with salts or solvents.
-
Solution: Optimize the ion source parameters (e.g., capillary voltage, gas flow). Ensure high-purity solvents and desalinate the sample before analysis if necessary.
-
-
Isomeric Species: There might be other modifications with the same mass as PDha.
-
Solution: High-resolution mass spectrometry can provide a more accurate mass measurement to distinguish between different elemental compositions. MS/MS fragmentation patterns will be critical in differentiating isomers.[7]
-
Issue 3: Variability in quantification results.
-
Sample Instability: PDha can be unstable under certain storage conditions.[13]
-
Solution: Analyze samples as freshly as possible. If storage is necessary, freeze at -80°C. Perform a stability study to understand how your specific PDha-containing peptide behaves over time and under different conditions.
-
-
Inconsistent Sample Preparation: The efficiency of extraction or derivatization can vary between samples.[9][14]
-
Solution: Standardize your sample preparation protocol. The use of an internal standard is highly recommended to correct for variations.[15]
-
Experimental Protocols
Protocol 1: General RP-HPLC-UV Method for Screening PDha Side Products
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-65% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Look for a characteristic absorbance around 250-290 nm.
Protocol 2: Sample Preparation for LC-MS Analysis
-
Reconstitution: Reconstitute the lyophilized peptide sample in 0.1% formic acid in water to a concentration of approximately 1 mg/mL.
-
Dilution: Dilute the sample further with the initial mobile phase conditions to a final concentration suitable for your mass spectrometer (typically in the low µg/mL to ng/mL range).
-
Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter compatible with your sample solvent.
Data Presentation
| Analytical Technique | Information Provided | Strengths | Limitations |
| RP-HPLC-UV | Retention time, UV spectrum | Readily available, good for initial screening and relative quantification. | Limited specificity, may not resolve all impurities. |
| LC-MS | Retention time, accurate mass | High specificity and sensitivity, confirms molecular weight. | More complex instrumentation, potential for ion suppression. |
| LC-MS/MS | Fragmentation pattern | Provides structural information, can pinpoint modification site. | Requires method development for fragmentation, data interpretation can be complex. |
Visualizations
Caption: Workflow for the detection and characterization of PDha side products.
Caption: Troubleshooting decision tree for PDha analysis.
References
-
BeVital. (n.d.). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link]
- Li, X., & Curran, D. P. (2010). Diverging chemoselective reactions of separable amide rotational isomers. Organic letters, 12(4), 612–615.
-
Wikipedia. (2023, October 26). Dehydroalanine. Retrieved from [Link]
- Reid, G. E., & McLuckey, S. A. (2002). The dehydroalanine effect in the fragmentation of ions derived from polypeptides. Journal of the American Society for Mass Spectrometry, 13(5), 487–501.
-
Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC. BCO-DMO. Retrieved from [Link]
-
Benavides, I., Raftery, E. D., Bell, A. G., Evans, D., Scott, W. A., Houk, K. N., & Deming, T. J. (2022). Poly(dehydroalanine): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide. eScholarship. Retrieved from [Link]
-
TUIBITAK Academic Journals. (2000). Investigation of the Synthesis of Some Dehydroalanine Derivatives. Retrieved from [Link]
- Lee, H. G., Shin, S., & Kim, J. (2006). Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry, 20(11), 1735–1740.
-
ResearchGate. (n.d.). Dehydroalanine formation through a-elimination mechanism. Retrieved from [Link]
-
EMD Millipore. (n.d.). Fast and accurate peptide quantitation using the Direct Detect® spectrometer. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Dehydroamino acid residues in bioactive natural products. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenylalanine stability. Retrieved from [Link]
- LeBouf, R. F., & Stefaniak, A. B. (2014). Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD. Journal of occupational and environmental hygiene, 11(11), 723–733.
-
Preprints.org. (2025). Quantification of Peptides in Food Hydrolysate from Vicia faba. Retrieved from [Link]
- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.
-
Agilent Technologies. (2018, September 12). Sample Preparation in a Bioanalytical Workflow - Part 2 [Video]. YouTube. Retrieved from [Link]
- Butler, S. J., & Clowes, B. (2016). Quantification of a peptide standard using the intrinsic fluorescence of tyrosine. Analytical and bioanalytical chemistry, 408(7), 1849–1857.
- Ford, G. C., Cheng, K. N., & Halliday, D. (1988). The determination of low d5-phenylalanine enrichment (0.002-0.09 atom percent excess), after conversion to phenylethylamine, in relation to protein turnover studies by gas chromatography/electron ionization mass spectrometry. Biomedical & environmental mass spectrometry, 17(5), 407–410.
- Miller, S. J., & Gellman, S. H. (2018). Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. The Journal of organic chemistry, 83(15), 8349–8356.
-
Central Lab for H-O-C-N-S Stable Isotope Analyses. (2020, September 25). CLIPT Episode 4: Preparation of solid samples for analysis [Video]. YouTube. Retrieved from [Link]
- Garg, U., & Dasouki, M. (2016). Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1378, 201–207.
- Wang, S. F., Liu, B. Z., Sun, K. J., & Su, Q. D. (2004). Gas chromatographic-mass spectrometric determination of polycyclic aromatic hydrocarbons formed during the pyrolysis of phenylalanine.
-
Agilent Technologies. (2018, September 12). Sample preparation in a bioanalytical workflow – part 1 [Video]. YouTube. Retrieved from [Link]
-
Milestone Inc. (2022, May 12). Practical Guidelines on Sample Preparation for Elemental Analysis [Video]. YouTube. Retrieved from [Link]
- Andrensek, S., Golc-Wondra, A., & Prosek, M. (2003). Determination of phenylalanine and tyrosine by liquid chromatography/mass spectrometry.
-
SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Dehydroascorbic acid. Retrieved from [Link]
Sources
- 1. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Determination of phenylalanine and tyrosine by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of a peptide standard using the intrinsic fluorescence of tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The determination of low d5-phenylalanine enrichment (0.002-0.09 atom percent excess), after conversion to phenylethylamine, in relation to protein turnover studies by gas chromatography/electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Phenyldehydroalanine Incorporation in Peptides
For researchers, medicinal chemists, and drug development professionals, the site-specific incorporation of non-canonical amino acids into peptides is a powerful tool for modulating their structure, stability, and biological activity. Phenyldehydroalanine (ΔPhe), with its unique α,β-unsaturation, introduces conformational rigidity and potential for further chemical modification. However, the successful synthesis of a ΔPhe-containing peptide is only the first step. Rigorous analytical validation is paramount to confirm the precise incorporation and integrity of this valuable residue.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the incorporation of phenyldehydroalanine into synthetic peptides. Drawing from established methodologies and field-proven insights, we will explore the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your findings.
The Analytical Imperative: Confirming ΔPhe Incorporation
The introduction of the α,β-double bond in phenyldehydroalanine presents unique analytical signatures that can be exploited for its unambiguous identification. The choice of analytical technique will depend on the specific requirements of the research, including the desired level of structural detail, sample availability, and throughput. Here, we compare the most common and powerful methods: Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will also discuss the nuances of classical peptide analysis techniques, Amino Acid Analysis and Edman Degradation, in the context of this unique amino acid.
Comparative Analysis of Validation Techniques
| Technique | Principle | Information Gained | Strengths | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. | Molecular weight confirmation, sequence verification, localization of ΔPhe. | High sensitivity, speed, and accuracy in mass determination. Provides fragmentation data for sequence confirmation. | Can be destructive. Isomeric residues may not be distinguishable by mass alone. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous confirmation of the α,β-double bond, stereochemistry (Z vs. E), and conformational effects on the peptide backbone. | Provides detailed atomic-level structural information in solution. Non-destructive. | Lower sensitivity compared to MS. Requires larger sample amounts. Complex spectra for larger peptides. |
| UV-Vis Spectroscopy | Measures the absorption of light by chromophores in the molecule. | Confirmation of the extended conjugated system of ΔPhe. Quantitative analysis of peptide concentration. | Simple, rapid, and non-destructive. Useful for quick screening and quantification. | Provides limited structural information. Other aromatic residues can interfere. |
| Amino Acid Analysis (AAA) | Quantifies the amino acid composition of a peptide after hydrolysis. | Stoichiometry of amino acids. | Provides quantitative compositional data. | Destructive. Stability of ΔPhe under standard acid hydrolysis conditions is a concern. |
| Edman Degradation | Sequentially removes and identifies amino acids from the N-terminus of a peptide. | N-terminal sequence verification. | Provides direct sequence information. | Can be inefficient for long peptides. The behavior of the PTH-ΔPhe derivative requires specific characterization. |
In-Depth Methodologies and Experimental Protocols
Mass Spectrometry: The Gold Standard for Molecular Weight Confirmation
Mass spectrometry is the first and most critical step in validating the incorporation of ΔPhe. The expected mass difference between a phenylalanine (Phe) and a phenyldehydroalanine (ΔPhe) residue is -2.01565 Da (loss of two hydrogen atoms).
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Chromatography: Inject 1-5 µL of the sample onto a C18 reversed-phase column. Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to determine the monoisotopic molecular weight of the peptide. Compare the experimental mass with the theoretical mass calculated for the ΔPhe-containing peptide.
-
ESI: This soft ionization technique minimizes in-source fragmentation, allowing for accurate determination of the intact molecular weight.
-
Reversed-Phase Chromatography: Provides separation of the target peptide from potential impurities, ensuring a clean mass spectrum.
-
Formic Acid: Acts as a proton source, promoting the formation of positively charged ions in ESI.
Beyond confirming the molecular weight, tandem mass spectrometry (MS/MS) is essential for localizing the ΔPhe residue within the peptide sequence. Peptides containing dehydroamino acids exhibit a characteristic fragmentation pattern.[1][2][3][4] A notable feature is the enhanced cleavage of the N-Cα bond of the dehydroalanine residue, leading to the formation of c- and z-type fragment ions, which are less common in the fragmentation of standard peptides.[2][3][4]
-
Precursor Ion Selection: In the first stage of the mass spectrometer, isolate the parent ion of the ΔPhe-containing peptide.
-
Collision-Induced Dissociation (CID): Subject the isolated parent ion to collisions with an inert gas (e.g., argon or nitrogen) to induce fragmentation.
-
Fragment Ion Analysis: In the second stage of the mass spectrometer, analyze the m/z of the resulting fragment ions.
-
Sequence Verification: Interpret the fragmentation spectrum to confirm the amino acid sequence, paying close attention to the mass difference between adjacent fragment ions. The presence of a residue with a mass of 147.0528 Da (the mass of a ΔPhe residue) confirms its incorporation. Look for the characteristic enhanced c- and z-ion series around the ΔPhe residue.
}
Figure 1: Workflow for the validation of ΔPhe incorporation by LC-MS/MS.
NMR Spectroscopy: Unambiguous Structural Elucidation
NMR spectroscopy provides the most detailed structural information, confirming the presence of the α,β-double bond and providing insights into the peptide's conformation in solution.
-
¹H NMR: The most diagnostic signal is the vinyl proton (β-H) of the ΔPhe residue, which typically appears as a singlet in the downfield region (around 7.0-7.5 ppm). The exact chemical shift is sensitive to the local electronic environment and the peptide's conformation. The α-proton is absent.
-
¹³C NMR: The presence of the double bond is confirmed by the signals of the α- and β-carbons. The β-carbon signal is typically observed around 130-140 ppm, while the α-carbon signal appears in the range of 105-115 ppm.
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Identify the characteristic downfield singlet of the ΔPhe β-proton.
-
2D NMR (COSY, TOCSY, HSQC):
-
COSY (Correlation Spectroscopy): Use to confirm the absence of a scalar coupling between an α-proton and the β-proton of the ΔPhe residue.
-
TOCSY (Total Correlation Spectroscopy): Helps in assigning the spin systems of all amino acid residues. The ΔPhe residue will have a unique, isolated spin system for its aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates the proton signals with their directly attached carbon signals. This experiment will definitively link the vinyl β-proton to the β-carbon of the ΔPhe residue.[5]
-
-
Data Analysis: Compare the observed chemical shifts with those reported for similar ΔPhe-containing peptides.[6]
}
Figure 2: Logical workflow for ΔPhe validation using NMR spectroscopy.
UV-Vis Spectroscopy: A Rapid Confirmation of Conjugation
The extended π-system of the phenyldehydroalanine residue, which includes the phenyl ring and the α,β-double bond, results in a characteristic UV absorbance at a longer wavelength compared to phenylalanine.
| Amino Acid | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Phenylalanine | ~257 | ~200 |
| Phenyldehydroalanine | ~270-290 | >10,000 |
Note: The exact λmax and ε for ΔPhe can vary depending on the solvent and the local peptide environment.
-
Sample Preparation: Prepare a solution of the peptide of known concentration in a suitable UV-transparent solvent (e.g., water, methanol, or acetonitrile).
-
Blank Measurement: Record the absorbance of the solvent alone.
-
Sample Measurement: Record the UV-Vis absorbance spectrum of the peptide solution from 200 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm). A significant bathochromic shift (to longer wavelength) and a much higher molar absorptivity compared to a phenylalanine-containing control peptide are strong indicators of successful ΔPhe incorporation.[7][8]
Considerations for Classical Peptide Analysis Techniques
Amino Acid Analysis (AAA)
Standard acid hydrolysis (6 M HCl, 110 °C, 24 h) can lead to the degradation of dehydroamino acids.[9] The double bond of ΔPhe is susceptible to hydrolysis, potentially leading to the formation of phenylpyruvic acid and subsequent degradation products. Therefore, quantitative amino acid analysis to determine the stoichiometry of ΔPhe can be unreliable using standard protocols. If AAA is required, enzymatic digestion with a cocktail of proteases, such as pronase, may be a more suitable, albeit more complex, alternative.[9]
Edman Degradation
Edman degradation sequentially removes amino acids from the N-terminus for identification.[10] While it is a powerful tool for peptide sequencing, the behavior of the phenylthiohydantoin (PTH) derivative of ΔPhe needs to be considered. It is expected to form a unique PTH-ΔPhe derivative that can be identified by HPLC, provided a standard is available for comparison. However, the reactivity of the double bond during the acidic cleavage step could potentially lead to side reactions, complicating the analysis. A recent study demonstrated the successful sequencing and configurational analysis of a peptide containing bromophenylalanine using Edman degradation coupled with HPLC-MS/CD, suggesting that modified phenylalanines can be analyzed.[11]
Conclusion: A Multi-faceted Approach to Validation
No single technique can provide a complete picture of a synthetic peptide. A robust validation strategy for phenyldehydroalanine incorporation should, therefore, employ a combination of these methods. An ideal workflow begins with LC-MS to confirm the correct molecular weight, followed by tandem MS to pinpoint the location of the ΔPhe residue. For unambiguous structural confirmation and to gain insights into the peptide's conformation, NMR spectroscopy is indispensable. UV-Vis spectroscopy serves as a rapid and convenient method for initial screening and quantification. While classical techniques like amino acid analysis and Edman degradation have their limitations with respect to ΔPhe, they can provide valuable information when used with appropriate modifications and careful interpretation of the results.
By employing this multi-faceted, self-validating approach, researchers can be highly confident in the successful incorporation of phenyldehydroalanine, paving the way for the development of novel and potent peptide-based therapeutics and research tools.
References
- McLuckey, S. A. et al. (2015). The dehydroalanine effect in the fragmentation of ions derived from polypeptides. Journal of the American Society for Mass Spectrometry, 26(8), 1344-1356.
- Voinov, V. G. et al. (2015). The dehydroalanine effect in the fragmentation of ions derived from polypeptides. Journal of the American Society for Mass Spectrometry, 26(8), 1344-1356.
- Reid, G. E. et al. (2012). The dehydroalanine effect in the fragmentation of ions derived from polypeptides. Journal of the American Society for Mass Spectrometry, 23(5), 923-934.
- O'Hair, R. A. J. et al. (2001). Do all b2 ions have oxazolone structures? Multistage mass spectrometry and ab initio studies on protonated N-acyl amino acid methyl ester model systems. International Journal of Mass Spectrometry, 210/211, 71-87.
-
Oldfield, E. et al. (2007). A solid state 13C NMR, crystallographic, and quantum chemical investigation of phenylalanine and tyrosine residues in dipeptides and proteins. Journal of the American Chemical Society, 129(26), 8262-8273. Available at: [Link]
- Dawson, P. E. et al. (2009). Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies.
- Nowick, J. S. et al. (2019). Correlation between calculated and experimental 1 H and 13 C NMR chemical shifts for Z isomer of Ac-Phe-NMe 2 in CHCl 3. Magnetic Resonance in Chemistry, 57(10), 835-844.
- Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.
- Pennington, M. W. et al. (2018). Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. The Journal of Organic Chemistry, 83(15), 8036-8044.
-
Oldfield, E. et al. (2007). A solid state 13C NMR, crystallographic, and quantum chemical investigation of phenylalanine and tyrosine residues in dipeptides and proteins. PubMed, 17506558. Available at: [Link]
- Blackledge, M. et al. (2015). Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in Water. Organic Process Research & Development, 19(11), 1589-1596.
- Gellman, S. H. et al. (2019). Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. ChemRxiv.
- Toniolo, C. et al. (1993). Solution structure of peptides containing two dehydro-phenylalanine residues: a CD investigation. International Journal of Peptide and Protein Research, 41(2), 161-166.
- Konishi, Y. et al. (2022). Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids. Scientific Reports, 12(1), 10269.
- Wang, J. et al. (2012). Synthesis and Purification of L-Phenylalanine Oligo-Peptides Assisted by Phosphorus Oxychloride.
-
Oldfield, E. et al. (2007). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. University of Illinois Urbana-Champaign. Available at: [Link]
-
Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Available at: [Link]
- Ghosh, S. K. et al. (2018). (a) UV-vis spectra of peptide 2. (b) Fluorescence spectra of peptide 1 in different solvents.
-
Waters Corporation. (n.d.). Introduction to Acid & Alkaline Hydrolysis. Available at: [Link]
- Moody, C. J. et al. (2023). Dehydroamino acid residues in bioactive natural products. Natural Product Reports, 40(12), 2003-2035.
-
Pearson. (2022). Edman Degradation Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]
-
Agilent. (2025). Enhanced Peptide Characterization and Stability Assessment. Available at: [Link]
-
Longdom Publishing. (n.d.). Advantages and Fragmentation in Tandem Mass Spectrometry. Available at: [Link]
-
Teledyne ISCO. (2020). Peptide Purification. YouTube. Available at: [Link]
- Rzeszotarska, B. et al. (2022).
-
Quick Biochemistry Basics. (2019). Edman degradation | Edman Sequencing. YouTube. Available at: [Link]
- Sarbu, M. et al. (2018). PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. Scientific Bulletin. Series F. Biotechnologies, 22, 236-241.
- Yang, C. Y. et al. (1987). Identification of peptides containing tryptophan, tyrosine, and phenylalanine using photodiode-array spectrophotometry. Analytical Biochemistry, 164(1), 181-186.
-
Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available at: [Link]
Sources
- 1. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Identification of peptides containing tryptophan, tyrosine, and phenylalanine using photodiode-array spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids - PMC [pmc.ncbi.nlm.nih.gov]
"spectroscopic analysis to confirm phenyldehydroalanine presence"
Comparative Guide: Spectroscopic Verification of Phenyldehydroalanine ( Phe)
Executive Summary
Phenyldehydroalanine (
However, confirming the successful incorporation or biosynthesis of
Part 1: The Spectroscopic Standards
NMR Spectroscopy: The Structural Gold Standard
Nuclear Magnetic Resonance (NMR) is the only method capable of definitively assigning the stereochemistry (
-
Mechanism: The
-proton of Phe is vinylic and heavily deshielded by both the adjacent carbonyl and the phenyl ring. Unlike Phenylalanine, which possesses diastereotopic -methylene protons ( 3.0 ppm), Phe presents a distinct singlet. -
Key Diagnostic Signals:
-
H NMR: The olefinic
-H typically appears as a sharp singlet between 7.1 and 7.8 ppm (solvent dependent, often overlapping with aromatics but distinguishable by multiplicity). -
C NMR: The
-carbon and -carbon signals shift significantly downfield (120–140 ppm region) compared to the aliphatic carbons of Phe.
-
H NMR: The olefinic
-
Stereochemistry: The chemical shift of the
-H is sensitive to geometry. In the thermodynamically preferred -isomer, the -H is deshielded by the carbonyl oxygen, appearing downfield of the -isomer.
UV-Vis Spectroscopy: The Rapid Screen
While Phenylalanine is a weak chromophore, the extended conjugation of
-
Mechanism: The conjugation lowers the energy gap for
transitions, resulting in a bathochromic (red) shift and a hyperchromic effect (increased intensity). -
Comparison Data:
-
L-Phenylalanine:
nm, M cm .[1] -
Phe:
nm, M cm .
-
-
Application: This allows for real-time monitoring of
Phe formation during synthesis or enzymatic assays without consuming the sample. A peptide containing Phe will dominate the UV spectrum at 280 nm, masking Tyr/Trp signals.
Part 2: Alternative Method – MS & Chemical Derivatization
Mass Spectrometry (MS) & Thiol-Michael Addition
Direct MS analysis identifies the mass shift (-2.016 Da vs Phe), but mass alone often fails to distinguish
-
Mechanism:
Phe acts as a Michael acceptor. Incubating the peptide with a thiol (e.g., Dithiothreitol (DTT), Glutathione (GSH), or -mercaptoethanol) results in the covalent addition of the thiol across the double bond. -
Result: A mass shift corresponding to the thiol mass (e.g., +154 Da for DTT) confirms the presence of an electrophilic double bond.
Part 3: Comparative Analysis
The following table summarizes the operational differences between these validation methods.
| Feature | UV-Vis Spectroscopy | NMR Spectroscopy | MS + Thiol Trapping |
| Primary Output | Absorbance ( | Structural Connectivity | Mass Shift (+ Adduct) |
| Information Content | Conjugation presence | Stereochemistry ( | Reactivity & Mass |
| Sensitivity | Moderate ( | Low (mM range required) | High (nM - fM range) |
| Specificity | Low (overlaps with Trp/Tyr) | High (Definitive) | High (Chemical proof) |
| Sample Fate | Non-destructive | Non-destructive | Destructive |
| Throughput | High (Plate reader) | Low | High (LC-MS) |
Part 4: Experimental Protocols
Protocol A: UV-Vis Confirmation Screen
Use this for rapid checks of purified peptides.
-
Blanking: Prepare a solvent blank (typically 50% Acetonitrile/Water or Phosphate Buffer pH 7.4).
-
Sample Prep: Dissolve the peptide to a final concentration of 50–100
M. -
Scan: Collect absorbance spectra from 220 nm to 350 nm.
-
Analysis:
Protocol B: Thiol-Michael Addition MS Assay
Use this to confirm the "dehydro" functionality in complex mixtures.
-
Stock Solutions:
-
Peptide: 100
M in water/buffer. -
DTT (Dithiothreitol): 100 mM in 50 mM Ammonium Bicarbonate (pH 8.0).
-
-
Reaction:
-
Mix Peptide and DTT at a 1:50 molar ratio (excess thiol drives the reaction).
-
Incubate at 37°C for 1–4 hours. (Note:
Phe reacts slower than Dehydroalanine due to steric hindrance from the phenyl ring).
-
-
Quenching: Acidify with 0.1% Formic Acid to pH < 3 to stop the reaction.
-
Detection: Analyze via LC-MS (ESI or MALDI).
-
Validation:
-
Pre-reaction mass:
-
Post-reaction mass:
. -
Failure to shift indicates a saturated Phe or unreactive species.
-
Part 5: Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher on which method to select based on sample quantity and purity.
Caption: Decision matrix for selecting the optimal spectroscopic method based on sample purity and required data depth.
Diagram 2: Thiol-Trapping Mechanism
Visualizing the chemical validation via Michael Addition.
Caption: Mechanism of the Thiol-Michael addition assay used to chemically validate the presence of the electrophilic double bond.
References
-
Fuh, R. A. (1995).[1][4] UV Spectral Properties of Phenylalanine. OMLC / PhotochemCAD.
-
McLuckey, S. A., et al. (2009). The dehydroalanine effect in the fragmentation of ions derived from polypeptides. Journal of the American Society for Mass Spectrometry.
-
Van der Donk, W. A., et al. (2023). The mechanism of thia-Michael addition catalyzed by LanC enzymes. PNAS.
-
Reich, H. (2024).[5] 1H NMR Chemical Shifts: Vinylic and Aromatic Regions. University of Wisconsin / Organic Chemistry Data.
-
Thermo Fisher Scientific. (2025). Peptide Analysis Use of UV-Visible Second Derivative Spectroscopy.
A Comparative Guide to the Biological Activities of Phenyldehydroalanine and its Saturated Analog, Phenylalanine
For researchers, medicinal chemists, and drug development professionals, the choice between incorporating a canonical amino acid versus a non-canonical analog can significantly impact the biological activity and therapeutic potential of a lead compound. This guide provides an in-depth, objective comparison of the biological activities of L-phenylalanine (Phe), a fundamental proteinogenic amino acid, and its unsaturated counterpart, (Z)-α,β-didehydrophenylalanine, commonly known as phenyldehydroalanine (Fda). By examining their structural distinctions, we will delve into the resulting differences in their metabolic fate, enzyme inhibitory properties, and their roles in antimicrobial and cytotoxic activities, supported by experimental data and detailed protocols.
Structural and Electronic Distinctions: The Foundation of Divergent Activities
Phenylalanine is an essential amino acid characterized by a benzyl side chain attached to the α-carbon of an alanine backbone. In contrast, phenyldehydroalanine possesses a double bond between the α and β carbons, rendering the backbone unsaturated. This seemingly subtle difference has profound implications for the molecule's stereochemistry, electronic properties, and conformational flexibility.
The sp2 hybridization of the α and β carbons in Fda results in a planar and more rigid structure compared to the flexible sp3 hybridized backbone of Phe. This rigidity can pre-organize the conformation of peptides, a feature often exploited in the design of peptidomimetics with enhanced biological activity. Furthermore, the α,β-unsaturated carbonyl system in Fda acts as a Michael acceptor, making it more chemically reactive than the saturated system in Phe.
Comparative Biological Activity: A Data-Driven Analysis
The structural disparities between Phe and Fda translate into significant differences in their biological activities. The following sections provide a comparative analysis based on available experimental evidence.
Metabolic Fate and Proteolytic Stability
Phenylalanine (Phe): As an essential amino acid, L-phenylalanine is a fundamental component of proteins and a precursor to other vital molecules.[1][2] Its primary metabolic pathway involves the hydroxylation to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH).[3][4] This is the rate-limiting step in the catabolism of Phe.[5] Deficiencies in PAH lead to the genetic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine and its metabolites, which can cause severe neurological damage.[3]
Phenyldehydroalanine (Fda): A key advantage of incorporating Fda into peptides is its enhanced resistance to enzymatic degradation. The α,β-double bond sterically hinders the approach of proteases and alters the electronic properties of the adjacent peptide bond, making it less susceptible to hydrolysis by enzymes such as chymotrypsin and trypsin. This increased proteolytic stability leads to a longer in vivo half-life of Fda-containing peptides, a desirable characteristic for therapeutic agents. While the in vivo metabolism of free Fda is not as extensively studied as that of Phe, its inherent reactivity as a Michael acceptor suggests potential for covalent interactions with cellular nucleophiles, which could lead to different metabolic breakdown products compared to Phe.
Table 1: Comparative Metabolic and Physicochemical Properties
| Property | Phenylalanine (Phe) | Phenyldehydroalanine (Fda) | Key Implications |
| Metabolic Role | Essential amino acid, precursor to tyrosine and neurotransmitters[1][2] | Not naturally incorporated into proteins; used in synthetic peptides | Phe is integral to primary metabolism; Fda is a tool for drug design. |
| Primary Metabolic Pathway | Hydroxylation to tyrosine via phenylalanine hydroxylase[3][4] | Not a substrate for phenylalanine hydroxylase; potential for Michael addition | Different metabolic fates and potential for off-target effects. |
| Proteolytic Stability | Susceptible to cleavage by proteases like chymotrypsin | Confers resistance to proteolytic degradation in peptides | Fda can enhance the in vivo half-life of peptide-based drugs. |
Enzyme Inhibition
The structural differences between Phe and Fda also influence their ability to interact with and inhibit enzymes.
Phenylalanine (Phe) and its Analogs as Enzyme Inhibitors: Phenylalanine itself can act as a regulator of enzymes in its metabolic pathway, such as activating phenylalanine hydroxylase.[6] Analogs of phenylalanine have been explored as enzyme inhibitors. For instance, p-chlorophenylalanine is known to inhibit phenylalanine hydroxylase.
Another important class of enzymes is the serine proteases, such as chymotrypsin , which preferentially cleaves peptide bonds C-terminal to aromatic amino acids like phenylalanine.[8] While Phe is a substrate, Fda, when incorporated into a peptide, can act as an inhibitor. The rigid conformation and altered electronics of the Fda residue can lead to non-productive binding in the active site. Furthermore, the Michael acceptor functionality of Fda could potentially react with the catalytic serine residue, leading to irreversible inhibition.
Table 2: Comparative Enzyme Inhibition Profile
| Enzyme Target | Phenylalanine (Phe) | Phenyldehydroalanine (Fda) | Rationale for Differential Activity |
| Phenylalanine Hydroxylase (PAH) | Substrate and allosteric activator[6] | Not a known substrate; potential for inhibition | The α,β-double bond prevents the necessary hydroxylation reaction. |
| Phenylalanine Ammonia Lyase (PAL) | Substrate[7] | Potential mechanism-based inhibitor | Fda's structural similarity to the substrate and its electrophilic nature could lead to covalent modification of the active site. |
| Chymotrypsin | Substrate (when in a peptide)[8] | Inhibitor (when in a peptide) | The rigid, unsaturated structure of Fda can lead to non-productive binding or covalent modification of the catalytic serine. |
Antimicrobial Activity
The incorporation of Fda into antimicrobial peptides (AMPs) has been shown to enhance their potency and selectivity. The increased rigidity imparted by Fda can stabilize the helical structures crucial for the membrane-disrupting activity of many AMPs. Furthermore, the increased hydrophobicity of the Fda side chain can enhance interactions with the lipid bilayers of bacterial membranes.
While a direct comparison of MIC values for peptides containing a single Fda versus Phe substitution is not extensively documented, studies on AMPs with multiple substitutions or de novo designed Fda-containing peptides consistently show potent antimicrobial activity. For example, a study on protonectin, an antimicrobial peptide, showed that substitution with phenylalanine resulted in potent activity against Gram-positive bacteria.[9] The incorporation of the even more hydrophobic and structurally constraining Fda is a strategy employed to further enhance such activities.
Table 3: Antimicrobial Activity Profile
| Activity | Phenylalanine (Phe) | Phenyldehydroalanine (Fda) | Mechanistic Rationale |
| In Antimicrobial Peptides | Contributes to hydrophobicity and membrane interaction[9] | Enhances helical stability, hydrophobicity, and proteolytic resistance, often leading to increased potency | The rigid, unsaturated structure of Fda pre-organizes the peptide into an active conformation and improves its stability. |
| Minimum Inhibitory Concentration (MIC) | Varies depending on the peptide sequence | Generally leads to lower MIC values compared to the native peptide | Enhanced membrane disruption and resistance to bacterial proteases. |
Cytotoxicity and Anticancer Activity
The evaluation of the cytotoxic potential of Fda is an emerging area of interest. The inherent reactivity of the Michael acceptor in Fda suggests that it could alkylate cellular nucleophiles, such as cysteine residues in proteins or glutathione, leading to cellular stress and apoptosis.
While direct comparative cytotoxicity studies between free Fda and Phe are limited, the general principle of using Michael acceptors in anticancer drug design is well-established. Numerous clinically used anticancer drugs contain an α,β-unsaturated carbonyl moiety that contributes to their mechanism of action. Therefore, it is plausible that Fda and Fda-containing compounds could exhibit selective cytotoxicity towards cancer cells, which often have a higher level of oxidative stress and are more susceptible to agents that disrupt cellular redox homeostasis.
Table 4: Cytotoxicity Profile
| Activity | Phenylalanine (Phe) | Phenyldehydroalanine (Fda) | Potential Mechanism |
| Cytotoxicity | Generally low, essential for cell growth | Potential for selective cytotoxicity | Michael addition reactivity leading to alkylation of cellular nucleophiles and induction of apoptosis. |
| IC50 Values | High (low toxicity) | Expected to be lower (higher toxicity) in susceptible cell lines | The electrophilic nature of Fda is a key driver of its potential cytotoxic effects. |
Experimental Protocols
To facilitate further research in this area, detailed protocols for key assays are provided below.
Chymotrypsin Inhibition Assay
This protocol is designed to determine the inhibitory potential of a test compound (e.g., an Fda-containing peptide) against α-chymotrypsin.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPFpNA) as the substrate
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Test compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a working solution of α-chymotrypsin (e.g., 1 µM) in Tris-HCl buffer.
-
Prepare a series of dilutions of the test compound in Tris-HCl buffer.
-
In a 96-well plate, add 20 µL of each test compound dilution. Include a control with buffer and solvent only.
-
Add 160 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the α-chymotrypsin working solution to each well and incubate at 37°C for 15 minutes.
-
Prepare a working solution of the substrate SAPFpNA (e.g., 1 mM) in Tris-HCl buffer.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent (e.g., an Fda-containing peptide) that prevents visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compound stock solution
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculate a single colony of the bacteria into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Add an equal volume of the diluted bacterial culture to each well, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without the test compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the test compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing the Concepts: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
Phenylalanine Metabolism vs. Phenyldehydroalanine's Potential Fate
Caption: Metabolic pathways of Phe and the potential fate of Fda.
Experimental Workflow for Chymotrypsin Inhibition Assay
Caption: Workflow for determining chymotrypsin inhibition.
Conclusion and Future Directions
The introduction of an α,β-double bond transforms the essential amino acid phenylalanine into phenyldehydroalanine, a non-canonical analog with a distinct and compelling profile of biological activities. The enhanced proteolytic stability, potential for enzyme inhibition through covalent modification, and the ability to confer potent antimicrobial and potential cytotoxic activities make Fda a valuable tool in the design of novel therapeutics.
While the existing body of research provides a strong foundation for understanding the differential activities of Phe and Fda, there remains a need for more direct comparative studies. Future research should focus on generating quantitative data (IC50, Ki, MIC values) from head-to-head comparisons of Phe and Fda in various biological assays. Furthermore, a more comprehensive understanding of the in vivo metabolism and potential off-target effects of Fda is crucial for its safe and effective application in drug development. By continuing to explore the unique properties of this unsaturated amino acid, the scientific community can unlock new avenues for creating more stable, potent, and selective therapeutic agents.
References
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. Available at: [Link]
-
cytotoxicity ic50 values: Topics by Science.gov. Available at: [Link]
-
Synthesis and degradation of phenylalanine ammonia-lyase of Rhodosporidium toruloides. Available at: [Link]
-
The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria - PubMed. Available at: [Link]
-
Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors - PubMed. Available at: [Link]
-
Significant phenylalanine hydroxylation in vivo in patients with classical phenylketonuria - PMC - NIH. Available at: [Link]
-
Specificity in the hydrolysis of N-acyl-L-phenylalanine 4-nitroanilides by chymotrypsin. Available at: [Link]
-
The use of deuterated phenylalanine for the in vivo assay of phenylalanine hydroxylase activity in children - PubMed. Available at: [Link]
-
Enzymatic Pea Protein Hydrolysates Are Active Trypsin and Chymotrypsin Inhibitors - MDPI. Available at: [Link]
-
Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors - ResearchGate. Available at: [Link]
-
Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields - Frontiers. Available at: [Link]
-
Phenylalanine ammonia-lyase - Wikipedia. Available at: [Link]
-
Regulation of phenylalanine hydroxylase activity by phenylalanine in vivo, in vitro, and in perfused rat liver - PubMed. Available at: [Link]
-
MIC values of different antimicrobial peptides | Download Table - ResearchGate. Available at: [Link]
-
Designing of substrates and inhibitors of bovine alpha-chymotrypsin with synthetic phenylalanine analogues in position P(1) - PubMed. Available at: [Link]
-
Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine - PMC - NIH. Available at: [Link]
-
Physiological and Molecular Responses of the Flag Leaf Under L-Phenylalanine Ammonia-Lyase Inhibition - MDPI. Available at: [Link]
-
A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients - PMC - NIH. Available at: [Link]
-
Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC. Available at: [Link]
-
Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Publishing. Available at: [Link]
-
L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem - NIH. Available at: [Link]
-
N-[2,2-dimethyl-3-(N-(4-cyanobenzoyl)amino)nonanoyl]-L-phenylalanine ethyl ester as a stable ester-type inhibitor of chymotrypsin-like serine proteases - PubMed. Available at: [Link]
-
Role of phenylalanine and valine10 residues in the antimicrobial activity and cytotoxicity of piscidin-1 - PubMed. Available at: [Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Available at: [Link]
-
IC50 values of compounds 1 and 2 against human cancer cell lines. (A)... - ResearchGate. Available at: [Link]
-
Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - NIH. Available at: [Link]
Sources
- 1. Designing of substrates and inhibitors of bovine alpha-chymotrypsin with synthetic phenylalanine analogues in position P(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of phenylalanine hydroxylase activity by phenylalanine in vivo, in vitro, and in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
- 9. The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
"head-to-head comparison of phenyldehydroalanine synthesis methods"
Head-to-Head Comparison: Phenyldehydroalanine ( Phe) Synthesis Methods
Executive Summary
Phenyldehydroalanine (
This guide compares the three dominant methodologies for
-
Erlenmeyer-Plöchl Azlactone Synthesis: The industrial "workhorse" for bulk building blocks.[1]
-
Horner-Wadsworth-Emmons (HWE) Olefination: The "precision tool" for stereocontrolled total synthesis.
-
Biomimetic
-Elimination: The "peptide specialist" for on-resin and late-stage modification.
Comparative Decision Matrix
Before detailing protocols, use this logic flow to select the optimal method for your specific substrate.
Figure 1: Strategic decision tree for selecting the
Method A: Erlenmeyer-Plöchl Azlactone Synthesis
Best For: Bulk preparation of
This classical method involves the condensation of an acylglycine (usually hippuric acid) with benzaldehyde in the presence of acetic anhydride. It proceeds via an oxazolone (azlactone) intermediate.[2]
-
Mechanism: The reaction is thermodynamically driven to the
-isomer (where the phenyl ring and the carbonyl are trans to minimize steric clash in the planar transition state). -
Limitation: It requires harsh conditions (high heat, Ac
O) that are incompatible with sensitive protecting groups or pre-existing peptide chains.[1]
Experimental Protocol (Self-Validating)
Target: (Z)-4-Benzylidene-2-phenyl-5(4H)-oxazolone
-
Reagents: Mix Hippuric acid (1.0 equiv), Benzaldehyde (1.0 equiv), Sodium Acetate (anhydrous, 1.0 equiv), and Acetic Anhydride (3.0 equiv).
-
Reaction: Heat the mixture on a steam bath or oil bath at 100°C for 2 hours. The mixture will liquefy and then solidify as the product precipitates.[1]
-
Workup: Cool to room temperature. Add cold ethanol (slowly) to decompose excess anhydride.
-
Validation: Filter the yellow crystals and wash with boiling water (to remove unreacted starting materials/salts) followed by cold ethanol.
-
Ring Opening (Optional): To generate the free acid, reflux the azlactone in 1% NaOH/acetone, followed by acidification.
Key Causality: The use of fused (anhydrous) sodium acetate is critical; moisture hydrolyzes the anhydride prematurely, stalling the azlactone formation.[1]
Method B: Horner-Wadsworth-Emmons (HWE) Olefination
Best For: Stereoselective total synthesis and complex building blocks.
The Schmidt strategy utilizes a Boc-protected phosphonoglycinate reacting with benzaldehyde. Unlike the Wittig reaction, the HWE allows for the isolation of phosphate byproducts and generally offers higher
-
Mechanism: Formation of an oxaphosphetane intermediate.[1] The steric bulk of the Boc group and the phosphonate ester directs the stereochemistry.[1]
-
Advantage: Mild conditions (low temperature) compatible with various protecting groups (Cbz, Boc, Fmoc).[1]
Experimental Protocol (Schmidt Strategy)
Target: Methyl N-(tert-butoxycarbonyl)-(Z)-dehydrophenylalaninate
-
Reagent Prep: Dissolve Methyl
-Boc-2-(dimethoxyphosphinyl)glycinate (1.0 equiv) in dry DCM or THF. -
Deprotonation: Cool to -78°C. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv). Note: DBU is milder than NaH and prevents epimerization of other chiral centers.[1]
-
Addition: Add Benzaldehyde (1.1 equiv) dropwise.[1]
-
Reaction: Allow to warm to 0°C over 2 hours.
-
Validation: Monitor by TLC. The disappearance of the phosphonate spot and appearance of a UV-active alkene spot confirms conversion.[1]
-
Workup: Quench with saturated NH
Cl. Extract with EtOAc.[1][3][4]
Figure 2: HWE pathway. The syn-elimination of the phosphate drives the formation of the alkene.
Method C: Biomimetic -Elimination
Best For: On-resin synthesis (SPPS) and late-stage peptide modification.
This method mimics the biosynthesis of lantibiotics (like Nisin). It involves the anti-elimination of a
-
Mechanism: The Ferreira/Miller protocol uses EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the
-hydroxyl group, followed by CuCl-assisted E2 elimination. -
Advantage: Can be performed directly on a solid support (resin) without cleaving the peptide.
Experimental Protocol (Ferreira/Miller Condition)
Target: Peptide-embedded
-
Precursor: Synthesize/couple a
-hydroxy-phenylalanine (phenylserine) residue into the peptide chain. -
Activation: Dissolve peptide (or suspend resin) in dry DCM/DMF (1:1).
-
Reagents: Add CuCl (0.3 equiv) and EDC·HCl (1.5 equiv).
-
Reaction: Stir under inert atmosphere (Ar/N
) for 12–24 hours at room temperature. -
Validation: For SPPS, perform a micro-cleavage and check via HPLC/MS. A mass shift of -18 Da (loss of H
O) confirms the dehydration. -
Causality: CuCl acts as a Lewis acid to coordinate the isourea intermediate, facilitating the anti-elimination which is stereospecific.[1]
Head-to-Head Performance Data
| Metric | Erlenmeyer-Plöchl | HWE (Schmidt) | |
| Primary Use Case | Bulk Monomer Synthesis | Total Synthesis / Complex Scaffolds | SPPS / Late-Stage Modification |
| Typical Yield | 70–90% | 85–95% | 60–85% (substrate dependent) |
| Stereoselectivity | Thermodynamic | Kinetic control (High | Stereospecific (depends on precursor) |
| Atom Economy | High | Low (Phosphate waste) | Moderate (Urea waste) |
| Reagent Cost | Low (Ac | High (Phosphonates) | Moderate (EDC, CuCl) |
| SPPS Compatible? | No | No (usually solution phase) | Yes |
References
-
Erlenmeyer, E. (1893).[1][5] "Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd." Annalen der Chemie, 275, 1–8.[1]
-
Schmidt, U., et al. (1991).[1][6] "Diastereoselective Formation of (Z)-Didehydroamino Acid Esters." Synthesis, 1992(5), 487–490.[1][6]
-
Ferreira, P.M.T., et al. (1999).[1] "High yielding synthesis of dehydroamino acid and dehydropeptide derivatives." Journal of the Chemical Society, Perkin Transactions 1, 24, 3697–3703.[1][4]
-
Miller, M.J. (1980).[1] "Maturation of the beta-lactam antibiotics." Accounts of Chemical Research, 13, 12, 460–465.[1] (Foundational work on biomimetic cyclization/elimination).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academeresearchjournals.org [academeresearchjournals.org]
- 6. Diastereoselective Formation of (Z)-Didehydroamino Acid Esters (1992) | Ulrich Schmidt | 130 Citations [scispace.com]
A Senior Application Scientist's Guide to Validating the Purity of Synthetic Phenyldehydroalanine
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Purity in Phenyldehydroalanine
Phenyldehydroalanine (dhPhe), a non-proteinogenic α,β-dehydroamino acid, is a pivotal building block in synthetic chemistry.[1] Its rigidified structure, conferred by the α,β-double bond, makes it a valuable component in designing conformationally constrained peptides, peptidomimetics, and other biologically active molecules. However, the very reactivity that makes dhPhe synthetically useful also renders it susceptible to a variety of impurities. These can include geometric isomers (Z and E), residual starting materials, solvents, and byproducts from side reactions like polymerization or addition reactions.[2][3]
For researchers in drug development and peptide chemistry, ensuring the absolute purity of a dhPhe batch is not a mere formality—it is fundamental to the integrity of the research. Impurities can drastically alter the pharmacological, structural, and toxicological properties of the final product. This guide provides a comprehensive comparison of the essential analytical techniques required to validate the purity of synthetic phenyldehydroalanine, grounded in the principles of orthogonal validation and scientific rigor.
The Analytical Gauntlet: A Multi-Pronged Approach to Purity
No single analytical method can provide a complete picture of a compound's purity. A robust validation strategy relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed.[4] This ensures that impurities missed by one method are detected by another. The primary tools in our arsenal for dhPhe are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). These are often supplemented by Elemental Analysis for ultimate confirmation of elemental composition.
Caption: Workflow for Purity Validation of Synthetic Phenyldehydroalanine.
Head-to-Head Comparison of Key Analytical Techniques
The choice of analytical technique is driven by the specific question being asked. Is the goal to quantify known impurities, identify unknown structures, or confirm elemental composition? The table below summarizes the strengths and applications of each core method.
| Technique | Primary Application for dhPhe | Strengths | Limitations | Typical Sample Amount |
| RP-HPLC (UV) | Quantitative purity assessment; Separation of geometric (Z/E) isomers and process-related impurities.[5] | High precision and sensitivity; The standard for purity determination.[6] | Requires a chromophore (present in dhPhe); Can be destructive. | 1-5 mg |
| ¹H & ¹³C NMR | Unambiguous structural identification; Detection of residual solvents and structural isomers. | Provides detailed structural information; Non-destructive.[7] | Lower sensitivity than HPLC; Quantitative analysis requires internal standards. | 5-10 mg |
| HRMS (e.g., ESI-TOF) | Accurate molecular weight confirmation; Identification of impurities by mass.[8] | Extremely high mass accuracy and sensitivity; Can detect trace-level impurities. | Not inherently quantitative; Isomers are often indistinguishable. | <1 mg |
| Elemental Analysis (CHN) | Confirmation of elemental composition (Carbon, Hydrogen, Nitrogen).[9] | Provides fundamental proof of composition; A classic benchmark for purity.[4] | Does not distinguish between isomers; Requires high sample purity for accurate results. | 2-5 mg |
Deep Dive: Methodologies and Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: RP-HPLC is the gold standard for purity analysis of peptides and their derivatives.[5][6] Its utility stems from its ability to separate compounds based on their hydrophobicity. For phenyldehydroalanine, this is crucial for separating the target molecule from more polar or less polar impurities, and critically, for resolving the Z and E geometric isomers which often exhibit different biological activities. A stability-indicating method must be developed to separate the main peak from all potential degradation products and process impurities.[5]
Experimental Protocol: RP-HPLC Purity Assay
-
System Preparation: Use a well-maintained HPLC system with a UV detector (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).
-
Column: A C18 stationary phase is standard. Example: Zorbax Eclipse-AAA, 5 µm, 150 x 4.6 mm.[10]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Rationale: TFA acts as an ion-pairing agent to improve peak shape for the amino acid. Acetonitrile is a common organic modifier for eluting hydrophobic compounds from the C18 column.[11]
-
-
Gradient Elution:
-
Time 0 min: 5% B
-
Time 25 min: 95% B
-
Time 30 min: 95% B
-
Time 31 min: 5% B
-
Time 35 min: 5% B
-
Rationale: A gradient is essential to elute a wide range of potential impurities with varying polarities and ensure the column is cleaned between injections.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[10]
-
Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and resolution.
-
-
Detection: UV at 220 nm and 254 nm.
-
Rationale: 220 nm allows for detection of the peptide backbone, while 254 nm is sensitive to the aromatic phenyl group, providing orthogonal detection wavelengths.
-
-
Sample Preparation: Accurately weigh ~1 mg of synthetic dhPhe and dissolve in 1 mL of a 50:50 Water:Acetonitrile mixture to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Injection Volume: 5 µL.
-
Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While HPLC confirms purity by separation, NMR confirms identity by structure. ¹H NMR provides a "fingerprint" of the molecule, showing the chemical environment of every proton. This is invaluable for confirming the correct structure was synthesized and for identifying residual solvents (e.g., ethyl acetate, dichloromethane) which are common process impurities.[12][13][14] The chemical shifts and coupling constants of the vinylic proton are particularly diagnostic for dhPhe.
Experimental Protocol: ¹H NMR for Structural Verification
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the dhPhe sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[7]
-
Rationale: Deuterated solvents are used to avoid large interfering solvent signals in the proton spectrum.[15]
-
-
Internal Standard (Optional but Recommended for Quantification): Add a known amount of an internal standard with a simple, non-overlapping signal (e.g., tetramethylsilane (TMS) at 0 ppm).[16]
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Analysis:
-
Reference: Calibrate the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or TMS (0 ppm).[15]
-
Structural Confirmation: Assign all peaks to the protons in the phenyldehydroalanine structure. Pay close attention to the vinylic proton signal and the aromatic signals.
-
Impurity Identification: Identify any sharp singlet peaks that do not correspond to the product. Compare their chemical shifts to known values for common laboratory solvents.[12][13]
-
Caption: Orthogonal methods provide a multi-faceted view of purity.
Conclusion: A Framework for Trustworthy Results
References
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved from [Link]
-
Separation of D and L amino acids by liquid chromatography: use of chiral eluants. (1979). Science. Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji. Retrieved from [Link]
-
Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1. (2022). Journal of Proteome Research. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. Retrieved from [Link]
-
Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. (n.d.). Pharmaceutical Outsourcing. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. Retrieved from [Link]
-
Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (2010). Organometallics. Retrieved from [Link]
-
α,β-Dehydroamino acids in naturally occurring peptides. (2013). Postepy Biochemii. Retrieved from [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers. Retrieved from [Link]
-
Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1. (2022). Journal of Proteome Research. Retrieved from [Link]
-
Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved from [Link]
-
Discovery of Dehydroamino Acid Residues in the Capsid and Matrix Structural Proteins of HIV-1. (2022). Journal of Proteome Research. Retrieved from [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2011). Journal of Biomolecular Techniques. Retrieved from [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2011). ResearchGate. Retrieved from [Link]
-
Analysis of amino acids by high performance liquid chromatography. (2018). International Research Journal of Pharmacy. Retrieved from [Link]
-
Dehydroamino acid residues in bioactive natural products. (2023). Natural Product Reports. Retrieved from [Link]
-
A facile HPLC method for optical purity and quantitative measurements of phenylalanine. (2007). Amino Acids. Retrieved from [Link]
-
Characterization of peptide O∙∙∙HN hydrogen bonds via 1H-detected 15N/17O solid-state NMR spectroscopy. (2022). Chemical Science. Retrieved from [Link]
-
Synthetic Peptides: Understanding The New CMC Guidelines. (2023). DLRC Group. Retrieved from [Link]
-
Analytical method development for synthetic peptide for purity and impurities content by UHPLC. (2023). Almac Group. Retrieved from [Link]
-
Synthetic Peptide Analysis | Purification, Characterization & Monitoring. (n.d.). Waters Corporation. Retrieved from [Link]
-
Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. (2018). Methods in Enzymology. Retrieved from [Link]
-
How To Label NMR Spectra. (2020). YouTube. Retrieved from [Link]
Sources
- 1. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]
- 6. bachem.com [bachem.com]
- 7. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
